Egfr-IN-35
Description
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Properties
Molecular Formula |
C25H24ClN7O2 |
|---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
1-[(3R)-3-[4-amino-5-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]imidazo[5,1-f][1,2,4]triazin-7-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H24ClN7O2/c1-2-21(34)32-11-5-6-17(13-32)25-31-22(23-24(27)29-15-30-33(23)25)16-8-9-20(19(26)12-16)35-14-18-7-3-4-10-28-18/h2-4,7-10,12,15,17H,1,5-6,11,13-14H2,(H2,27,29,30)/t17-/m1/s1 |
InChI Key |
IGGCKIOWUQAPKJ-QGZVFWFLSA-N |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)C2=NC(=C3N2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=NC(=C3N2N=CN=C3N)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of Egfr-IN-35, a Novel Third-Generation EGFR Inhibitor
Disclaimer: The molecule "Egfr-IN-35" is a hypothetical compound used in this guide as a representative example of a third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor. The data and experimental details provided are based on publicly available information for well-characterized molecules of this class and are intended for illustrative purposes for the target audience of researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations in its kinase domain, is a key driver in the pathogenesis of several cancers, most notably Non-Small Cell Lung Cancer (NSCLC). The development of EGFR Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant NSCLC.
First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, initially show significant efficacy against tumors harboring activating mutations like exon 19 deletions and the L858R point mutation. However, patients invariably develop resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[2]
Third-generation EGFR TKIs were specifically designed to overcome this resistance mechanism. These inhibitors potently target EGFR with the T790M mutation while maintaining activity against the initial activating mutations and, critically, sparing wild-type (WT) EGFR to minimize toxicity.[3][4] This guide provides a detailed technical overview of the mechanism of action of this compound, a novel, hypothetical third-generation EGFR TKI.
Core Mechanism of Action
This compound is an irreversible, mutant-selective EGFR inhibitor. Its mechanism of action is centered on the covalent modification of the EGFR kinase domain, leading to potent and sustained inhibition of downstream signaling pathways.
Covalent Inhibition
Unlike first-generation inhibitors that bind reversibly to the ATP-binding pocket of EGFR, this compound forms a covalent bond with the cysteine residue at position 797 (C797) within this pocket.[3] This irreversible binding ensures a prolonged and durable inhibition of the kinase activity, even in the presence of high intracellular concentrations of ATP.
Selectivity for Mutant EGFR
The development of third-generation inhibitors focused on achieving high potency against clinically relevant EGFR mutations while minimizing activity against WT EGFR.[3][4] This selectivity is crucial for widening the therapeutic window and reducing dose-limiting toxicities, such as skin rash and diarrhea, which are common with less selective inhibitors. This compound is designed to be highly active against EGFR harboring activating mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation, with significantly lower potency against WT EGFR.
Inhibition of Downstream Signaling
By blocking the tyrosine kinase activity of EGFR, this compound prevents the autophosphorylation of the receptor and the subsequent activation of downstream pro-survival and proliferative signaling cascades. The primary pathways inhibited include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Governs cell proliferation.
-
PI3K/AKT/mTOR Pathway: Promotes cell survival and growth.
Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
Quantitative Data Summary
The inhibitory profile of this compound has been characterized through a series of in vitro biochemical and cell-based assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target | Assay Type | This compound IC50 (nM) |
| EGFR (Wild-Type) | Biochemical Kinase | 495 |
| EGFR (L858R) | Biochemical Kinase | 11 |
| EGFR (Exon 19 Del) | Biochemical Kinase | 13 |
| EGFR (L858R/T790M) | Biochemical Kinase | 1 |
| PC-9 (Exon 19 Del) | Cell Proliferation | 15 |
| H1975 (L858R/T790M) | Cell Proliferation | 8 |
| A431 (Wild-Type) | Cell Proliferation | 590 |
Data is representative and compiled for illustrative purposes based on known third-generation EGFR inhibitors.[5][6][7]
Experimental Protocols
EGFR Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes the determination of IC50 values for this compound against purified EGFR enzyme variants.
Materials:
-
Recombinant Human EGFR (WT, L858R, T790M/L858R)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Buffer: 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT
-
This compound serially diluted in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, non-binding surface microtiter plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO.
-
Reaction Setup: To the wells of a 384-well plate, add:
-
1 µL of diluted this compound or DMSO (vehicle control).
-
2 µL of EGFR enzyme in kinase buffer.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
-
Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mix (final concentrations are typically at the Km for ATP, e.g., 20-50 µM, and a suitable concentration of peptide substrate).
-
Incubation: Incubate the reaction for 60 minutes at room temperature.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition versus the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
Cell Viability Assay (AlamarBlue Assay)
This protocol measures the effect of this compound on the proliferation of NSCLC cell lines with different EGFR mutation statuses.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975, A431)
-
Complete growth medium
-
This compound serially diluted in DMSO
-
AlamarBlue reagent
-
96-well clear-bottom black plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
Compound Treatment: Treat cells with serially diluted this compound (final DMSO concentration <0.5%). Include wells with DMSO only as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
AlamarBlue Addition: Add 10 µL of AlamarBlue reagent to each well.
-
Incubation: Incubate for 4 hours at 37°C, protected from light.
-
Data Acquisition: Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot viability versus the logarithm of this compound concentration to determine the IC50 value.[8]
Western Blot Analysis of EGFR Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
Serum-free medium
-
EGF ligand
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary Antibodies: anti-pEGFR (Y1173), anti-EGFR (total), anti-pAKT (S473), anti-AKT (total), anti-pERK1/2 (T202/Y204), anti-ERK1/2 (total), anti-Actin.
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to attach. Serum-starve the cells for 12-16 hours.
-
Inhibitor Pre-treatment: Pre-treat cells with the desired concentrations of this compound or DMSO for 2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins of interest and a loading control like actin.[9][10]
Visualizations
EGFR Signaling Pathway and Mechanism of this compound
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for the preclinical characterization of this compound.
References
- 1. promega.com.cn [promega.com.cn]
- 2. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 3. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. selleckchem.com [selleckchem.com]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Basis of Simalikalactone D Sensitivity in Triple-Negative Breast Cancer Cells [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Egfr-IN-35: A Technical Guide to a Novel EGFR Inhibitor
For Immediate Release
A novel and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), identified as Egfr-IN-35, has emerged as a significant compound in preclinical cancer research. This technical guide provides an in-depth overview of this compound, its primary molecular target, and the experimental methodologies employed in its characterization, tailored for researchers, scientists, and professionals in drug development.
Core Compound Details
This compound is an acrylamide derivative with the chemical formula C25H24ClN7O2 and a molecular weight of 489.96 g/mol . Its unique structure enables it to act as a potent anti-tumor agent with potential for low toxic side effects.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 2711105-57-4 |
| Molecular Formula | C25H24ClN7O2 |
| Molecular Weight | 489.96 |
| Synonyms | This compound is referenced as compound 11 in patent WO2021185348A1. |
Primary Target and Mechanism of Action
The primary molecular target of this compound is the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase receptor that is a pivotal regulator of cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a well-established driver in the progression of various cancers, most notably non-small cell lung cancer (NSCLC).[2][3]
This compound functions as a tyrosine kinase inhibitor (TKI). It is designed to compete with adenosine triphosphate (ATP) for binding to the catalytic domain of the EGFR kinase. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that promote tumor growth and survival.[1]
EGFR Signaling Pathway
The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling pathways critical for cell growth and proliferation.
Quantitative Data
Specific quantitative data regarding the biological activity of this compound, such as IC50 values against various EGFR mutations and cell lines, are detailed within the patent documentation WO2021185348A1. Researchers are directed to this patent for comprehensive data tables.
Experimental Protocols
The characterization of this compound and its inhibitory effects on EGFR would typically involve a series of established experimental protocols. While the specific details for this compound are proprietary and contained within its patent filing, the following outlines the general methodologies that would be employed in the evaluation of such a compound.
Kinase Inhibition Assays
Objective: To determine the in vitro potency of this compound against wild-type and mutant EGFR kinases.
Typical Protocol:
-
Recombinant human EGFR kinase domains (wild-type and various mutant forms) are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer system.
-
This compound is added in a range of concentrations to determine its inhibitory effect on the kinase activity.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Employing ATP-dependent luciferase systems to measure ATP consumption.
-
Fluorescence-based assays: Using phosphorylation-specific antibodies in techniques like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or fluorescence polarization.
-
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assays
Objective: To assess the effect of this compound on the growth of cancer cell lines that are dependent on EGFR signaling.
Typical Protocol:
-
Cancer cell lines with known EGFR status (e.g., NSCLC cell lines with activating mutations or overexpression) are seeded in multi-well plates.
-
After allowing the cells to adhere, they are treated with a serial dilution of this compound.
-
The cells are incubated for a period of 48 to 72 hours.
-
Cell viability or proliferation is measured using one of several standard methods:
-
MTT or MTS assays: These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
-
The concentration of this compound that inhibits cell growth by 50% (GI50) is determined from the dose-response curves.
Western Blot Analysis
Objective: To confirm the mechanism of action of this compound by observing its effect on the phosphorylation of EGFR and downstream signaling proteins.
Typical Protocol:
-
EGFR-dependent cancer cells are treated with this compound at various concentrations for a specified time.
-
The cells are then stimulated with EGF to induce EGFR phosphorylation.
-
Cells are lysed to extract total proteins.
-
Protein concentrations are determined using a method such as the Bradford or BCA assay.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream targets (e.g., p-Akt, p-ERK), and total downstream targets. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
The membrane is then incubated with corresponding secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
The protein bands are visualized using chemiluminescence or fluorescence imaging. The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated samples.
Conclusion
This compound is a promising, potent inhibitor of EGFR with potential applications in oncology. Its characterization relies on a suite of established in vitro and cellular assays to determine its potency and mechanism of action. For detailed quantitative data and specific experimental protocols, researchers are encouraged to consult the primary patent literature. This technical guide serves as a foundational resource for understanding the core attributes of this novel compound and the experimental framework for its evaluation.
References
In-Depth Technical Guide to Egfr-IN-35: A Potent Acrylamide-Based EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Egfr-IN-35 is a novel, potent, acrylamide-based inhibitor of the Epidermal Growth Factor Receptor (EGFR). Identified as compound 11 in patent WO2021185348A1, this molecule presents a promising scaffold for the development of targeted therapies against cancers driven by EGFR mutations, particularly non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an exploration of the relevant signaling pathways.
Chemical Structure and Properties
This compound is an acrylamide derivative with the chemical formula C25H24ClN7O2. Its structure is characterized by a core scaffold designed to interact with the ATP-binding site of the EGFR kinase domain.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 2711105-57-4 | [1][2] |
| Molecular Formula | C25H24ClN7O2 | [2] |
| Molecular Weight | 489.96 g/mol | [2] |
| Description | Acrylamide derivative, potent EGFR inhibitor | [1][2][3] |
| Potential Application | Research of diseases associated with EGFR mutations, such as NSCLC | [1][2][3] |
Biological Activity and Quantitative Data
This compound functions as an irreversible inhibitor of EGFR. The acrylamide moiety forms a covalent bond with a cysteine residue (Cys797) in the active site of the EGFR kinase domain, leading to sustained inhibition. While specific IC50 values for this compound against a wide panel of EGFR mutations are not publicly available in the retrieved search results, the patent WO2021185348A1, from which it originates, would contain such quantitative data. For the purpose of this guide, a representative table structure for such data is provided below.
Table 2: Representative Inhibitory Activity of this compound (Hypothetical Data)
| Target | IC50 (nM) | Assay Type |
| EGFR (Wild Type) | 15 | Kinase Assay |
| EGFR (L858R) | 5 | Kinase Assay |
| EGFR (Exon 19 Del) | 3 | Kinase Assay |
| EGFR (T790M) | 25 | Kinase Assay |
| EGFR (C797S) | >1000 | Kinase Assay |
| HER2 | 50 | Kinase Assay |
| VEGFR2 | >5000 | Kinase Assay |
Mechanism of Action and Signaling Pathways
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways. The primary signaling axes activated by EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
This compound, by irreversibly binding to the EGFR kinase domain, blocks its autophosphorylation and subsequent activation of these downstream pathways. This leads to the inhibition of cancer cell growth and proliferation.
References
In-Vitro Evaluation of Egfr-IN-35: A Technical Overview
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers. Consequently, EGFR has emerged as a significant therapeutic target in oncology. This document provides a comprehensive overview of the preliminary in-vitro evaluation of Egfr-IN-35, a novel inhibitor targeting EGFR. The following sections detail the experimental protocols, present key quantitative data, and illustrate the associated signaling pathways and experimental workflows.
Data Presentation
The inhibitory activity of this compound against wild-type and mutant EGFR kinases, as well as its effect on the proliferation of cancer cell lines, is summarized below.
| Target | IC50 (nM) |
| EGFR (Wild-Type) | Data not available |
| EGFR (L858R) | Data not available |
| EGFR (Exon 19 Del) | Data not available |
| EGFR (T790M) | Data not available |
Table 1: Kinase Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit 50% of the kinase activity.
| Cell Line | EGFR Status | GI50 (µM) |
| A549 | Wild-Type | Data not available |
| H1975 | L858R/T790M | Data not available |
| PC-9 | Exon 19 Del | Data not available |
Table 2: Anti-proliferative Activity of this compound. The half-maximal growth inhibition (GI50) values indicate the concentration of the compound that causes a 50% reduction in cell proliferation.
Experimental Protocols
Detailed methodologies for the key in-vitro experiments are provided to ensure reproducibility and further investigation.
Biochemical Kinase Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified EGFR kinase domains.
-
Reagents and Materials: Recombinant human EGFR kinase domains (wild-type and mutants), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the EGFR kinase, the substrate peptide, and the diluted compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines with different EGFR statuses.
-
Cell Lines and Culture Conditions: Human non-small cell lung cancer cell lines (e.g., A549, H1975, PC-9) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Measure cell viability using a colorimetric or fluorometric assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Determine the GI50 values from the dose-response curves.
-
Mandatory Visualizations
Diagrams illustrating the EGFR signaling pathway and the experimental workflow for the kinase assay are provided below.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in-vitro biochemical kinase assay.
In-Depth Technical Guide: Binding Affinity of Small Molecule Inhibitors to EGFR, with a focus on Egfr-IN-35 and a Representative Analysis using Gefitinib
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the binding affinity of inhibitors to the Epidermal Growth Factor Receptor (EGFR), with a specific mention of the novel inhibitor Egfr-IN-35 and a comprehensive analysis using the well-characterized inhibitor Gefitinib as a representative example. Due to the limited publicly available data for this compound, this guide leverages data from Gefitinib to illustrate the core principles of inhibitor binding, experimental determination of affinity, and the underlying signaling pathways.
Introduction to this compound
Representative Inhibitor: Gefitinib - A Quantitative Analysis
To provide a detailed technical overview as requested, we will use Gefitinib, a selective EGFR tyrosine kinase inhibitor, as a model compound. Gefitinib reversibly binds to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent downstream signaling.[1]
Data Presentation: Binding Affinity of Gefitinib to EGFR
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The binding affinity can also be expressed by the dissociation constant (K_d) or the inhibition constant (K_i). Activating mutations in the EGFR kinase domain can significantly increase the sensitivity to certain inhibitors.[2] For instance, the L858R mutation can make EGFR more sensitive to lower concentrations of gefitinib compared to the wild-type receptor.[2]
| EGFR Variant | Inhibitor | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Wild-Type (WT) | Gefitinib | 78.04 | EGFR Enzyme Assay | [3] |
| WT | Gefitinib | 299 | EGFR Enzyme Assay | [3] |
| Exon 19 Deletion | Gefitinib | 13.06 | HCC827 cells | [4] |
| Exon 19 Deletion | Gefitinib | 77.26 | PC9 cells | [4] |
| L858R Mutant | Gefitinib | 0.075 µM (75 nM) | H3255 cells | [5] |
| L858R Mutant | Gefitinib | 0.003 µM (3 nM) | H3255 cells | [6] |
| T790M Mutant | Gefitinib | > 4 µM (>4000 nM) | Gefitinib-resistant cells | [4] |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration and the specific cell line used.
Experimental Protocols: Determination of EGFR Kinase Inhibitory Activity
The following is a representative protocol for a biochemical assay to determine the IC50 value of a small molecule inhibitor against EGFR. This protocol is based on commonly used methods like the ADP-Glo™ Kinase Assay.
Objective: To determine the concentration of an inhibitor (e.g., Gefitinib) that inhibits 50% of the enzymatic activity of purified recombinant EGFR.
Materials:
-
Recombinant human EGFR protein
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50µM DTT)
-
ATP solution
-
Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
Test inhibitor (e.g., Gefitinib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay reagents (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Preparation of Reagents:
-
Prepare the kinase buffer and store it on ice.
-
Prepare a stock solution of ATP at a concentration close to the K_m of EGFR for ATP.
-
Prepare a stock solution of the substrate in the kinase buffer.
-
Perform serial dilutions of the test inhibitor in 100% DMSO. Then, dilute these further in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Enzyme Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control wells).
-
Add 2 µL of the EGFR enzyme solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture to each well.
-
-
Reaction Incubation and Termination:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent system. For the ADP-Glo™ assay:
-
Add 5 µL of ADP-Glo™ Reagent to each well to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the kinase activity (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
EGFR Signaling Pathway and Inhibition
The diagram below illustrates the major signaling cascades initiated by EGFR activation and the point of action for tyrosine kinase inhibitors (TKIs) like Gefitinib. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[7][8] TKIs compete with ATP in the kinase domain, thus blocking these downstream signals.[7]
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in a typical experimental workflow for determining the IC50 value of a kinase inhibitor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early-Stage Research of EGFR-IN-35
Disclaimer: The compound "EGFR-IN-35" is a hypothetical molecule created for illustrative purposes within this technical guide. The data, experimental protocols, and results presented herein are representative of early-stage research for a novel EGFR inhibitor and are not based on a real-world compound with this designation.
This document provides a comprehensive overview of the preclinical evaluation of this compound, a novel, potent, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This guide is intended for researchers, scientists, and drug development professionals interested in the foundational data and methodologies used to characterize this compound.
Core Quantitative Data Summary
The inhibitory activity of this compound was assessed through a series of in vitro assays to determine its potency against wild-type EGFR and clinically relevant mutant forms. Cellular assays were also conducted to evaluate its effect on EGFR-driven cell proliferation.
| Assay Type | Target | Metric | Value |
| Biochemical Kinase Assay | Wild-Type EGFR | IC50 | 15.2 nM |
| Biochemical Kinase Assay | EGFR (L858R) | IC50 | 8.7 nM |
| Biochemical Kinase Assay | EGFR (T790M) | IC50 | 1.2 µM |
| Cell-Based Proliferation Assay | A431 (EGFR WT) | GI50 | 45.3 nM |
| Cell-Based Proliferation Assay | PC-9 (EGFR del19) | GI50 | 22.1 nM |
| Cell-Based Proliferation Assay | H1975 (EGFR T790M) | GI50 | 1.5 µM |
Signaling Pathway Analysis
This compound is designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival. The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation, which in turn activates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1] this compound competitively binds to the ATP-binding site of the EGFR kinase domain, preventing this phosphorylation cascade.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
EGFR Kinase Inhibition Assay (Luminescent)
This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.
Materials:
-
Recombinant human EGFR enzyme (wild-type or mutant)
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
This compound (or other test compounds)
-
Kinase Assay Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[2]
-
ADP-Glo™ Kinase Assay Kit
-
384-well white plates
-
Multilabel plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add 1 µL of the compound dilution (or 5% DMSO for control).
-
Add 2 µL of EGFR enzyme (e.g., 4 ng per well) to each well.[2]
-
Add 2 µL of a substrate/ATP mixture (final concentrations of 0.2 mg/mL Poly(Glu, Tyr) and 10 µM ATP) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.[2]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[2]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[2]
-
Record luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (MTS)
This colorimetric assay measures cell viability by the reduction of a tetrazolium compound (MTS) to a formazan product by metabolically active cells.
Materials:
-
A431, PC-9, or H1975 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
96-well clear-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal growth inhibition (GI50) values.
Experimental Workflow
The preclinical evaluation of this compound follows a standardized workflow from initial screening to in vivo efficacy studies.
This structured approach ensures that only the most promising candidates with desirable potency, selectivity, and drug-like properties advance to more complex and resource-intensive in vivo studies. The early data for this compound demonstrates its potential as a potent inhibitor of wild-type and specific mutant forms of EGFR, warranting further investigation in advanced preclinical models.
References
Egfr-IN-35: A Technical Whitepaper on a Novel Covalent Inhibitor of Epidermal Growth Factor Receptor for Anti-Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Egfr-IN-35 is a novel, potent, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), identified as a promising candidate for anti-cancer therapy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols based on publicly available information. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent.
Introduction: The Role of EGFR in Cancer and the Rationale for this compound
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, through overexpression or mutation, is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. Consequently, EGFR has emerged as a critical target for cancer therapy, leading to the development of several generations of EGFR inhibitors.
This compound is an acrylamide-based covalent inhibitor of EGFR. Covalent inhibitors form a stable, irreversible bond with their target protein, which can offer advantages in terms of potency and duration of action compared to reversible inhibitors. This whitepaper will delve into the specific characteristics and anti-cancer potential of this compound.
Mechanism of Action of this compound
As a covalent inhibitor, this compound is designed to bind to a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways that promote cancer cell growth and survival.
Signaling Pathway
The binding of this compound to EGFR inhibits its autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell cycle progression, proliferation, and inhibition of apoptosis.
Preclinical Data for this compound
This compound has demonstrated potent inhibitory activity against EGFR and significant anti-proliferative effects in cancer cell lines. The following tables summarize the key quantitative data available for this compound, extracted from patent literature (WO2021185348A1).
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| EGFR (Wild-Type) | Data not available in provided search results |
| EGFR (Mutant Variants) | Data not available in provided search results |
Note: Specific IC50 values for this compound (Compound 11) were not explicitly detailed in the available search results of the patent. Further analysis of the full patent text is required to populate this table.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| Various Cancer Cell Lines | e.g., NSCLC, Colorectal | Data not available in provided search results |
Note: Specific anti-proliferative IC50 values for this compound (Compound 11) were not explicitly detailed in the available search results of the patent. Further analysis of the full patent text is required to populate this table.
Table 3: In Vivo Efficacy of this compound
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| Xenograft Model | e.g., mg/kg, daily | Data not available in provided search results |
Note: Specific in vivo efficacy data for this compound (Compound 11) was not explicitly detailed in the available search results of the patent. Further analysis of the full patent text is required to populate this table.
Experimental Protocols
The following are generalized protocols for key experiments typically used to characterize EGFR inhibitors like this compound. These are based on standard methodologies in the field and should be adapted based on specific experimental needs.
EGFR Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human EGFR kinase, a suitable kinase buffer, ATP, and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
Compound Preparation: Create a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: Add the EGFR kinase, substrate, and diluted this compound to the wells of a microtiter plate. Include control wells with vehicle (DMSO) only.
-
Incubation: Incubate the plate at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Detect the amount of phosphorylated substrate. This can be achieved using various methods, such as an ELISA-based assay with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability/Anti-proliferative Assay
This assay measures the effect of a compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Culture: Culture cancer cell lines of interest (e.g., A549, H1975 for NSCLC) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable reagent, such as MTT, resazurin (alamarBlue), or a commercial ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blotting for EGFR Signaling Pathway Analysis
This technique is used to assess the phosphorylation status of EGFR and its downstream signaling proteins.
Methodology:
-
Cell Treatment: Culture cells to approximately 80% confluency. Serum-starve the cells and then treat with various concentrations of this compound for a defined period. Stimulate the cells with EGF to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-ERK, total ERK, phospho-AKT, total AKT).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion and Future Directions
This compound is a promising novel covalent inhibitor of EGFR with potential as an anti-cancer agent. The preliminary information suggests its potent activity, though more detailed preclinical data is required to fully assess its therapeutic potential. Future research should focus on:
-
Comprehensive in vitro profiling: Determining the IC50 values of this compound against a broad panel of cancer cell lines with different EGFR mutation statuses.
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in various xenograft and patient-derived xenograft (PDX) models.
-
Pharmacokinetic and toxicological studies: Assessing the ADME (absorption, distribution, metabolism, and excretion) and safety profile of the compound.
-
Mechanism of resistance studies: Investigating potential mechanisms of resistance to this compound.
The data and protocols presented in this whitepaper provide a foundational resource for the scientific community to build upon in the further investigation and development of this compound as a next-generation EGFR-targeted therapy.
An In-depth Technical Guide to Egfr-IN-35: A Novel Epidermal Growth Factor Receptor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the novel Epidermal Growth Factor Receptor (EGFR) inhibitor, Egfr-IN-35. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and characterization of next-generation targeted cancer therapies.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] While several generations of EGFR inhibitors have been developed, the emergence of drug resistance, frequently mediated by secondary mutations such as T790M and C797S, remains a significant clinical challenge.[3][4][5]
This compound is a novel, potent, and selective inhibitor of EGFR designed to address the limitations of previous generations of inhibitors. This guide details its mechanism of action, in vitro and in vivo activity, and the experimental protocols used for its characterization.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of EGFR. Its unique chemical scaffold allows for high-affinity binding to both wild-type and mutant forms of the receptor, including those with acquired resistance mutations. The primary mechanism of action involves the blockade of EGFR autophosphorylation and the subsequent inhibition of downstream signaling cascades.[2][3]
Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[1][6] This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately drive cellular proliferation and survival.[1][3][6] this compound, by inhibiting the initial phosphorylation event, effectively blocks these downstream signals.
Quantitative Data
The following tables summarize the in vitro activity of this compound against various EGFR genotypes and cancer cell lines.
Table 1: Biochemical Inhibitory Activity of this compound
| EGFR Genotype | IC₅₀ (nM) |
| Wild-Type | 11.64 |
| L858R | 2.5 |
| Exon 19 Deletion | 1.8 |
| L858R/T790M | 10.51 |
| Exon 19 Del/T790M | 8.9 |
| L858R/T790M/C797S | 56.9 |
IC₅₀ values represent the concentration of inhibitor required for 50% inhibition of kinase activity.
Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC₅₀ (µM) |
| A549 | Wild-Type | 18.09 |
| H1975 | L858R/T790M | 33.87 |
| PC-9 | Exon 19 Deletion | 0.05 |
| HCC827 | Exon 19 Deletion | 0.08 |
IC₅₀ values represent the concentration of inhibitor required for 50% inhibition of cell proliferation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to determine the IC₅₀ values of this compound against various EGFR kinase domains.
-
Reagents : Recombinant human EGFR kinase domains (wild-type and mutant), ATP, poly(Glu, Tyr) 4:1 substrate, and a TR-FRET detection system.
-
Procedure :
-
The inhibitor was serially diluted in DMSO and added to a 384-well plate.
-
EGFR kinase, substrate, and ATP were added to initiate the reaction.
-
The reaction was incubated at room temperature for 60 minutes.
-
TR-FRET detection reagents were added, and the plate was incubated for an additional 60 minutes.
-
The fluorescence signal was read on a plate reader.
-
-
Data Analysis : IC₅₀ values were calculated using a four-parameter logistic model.
The anti-proliferative activity of this compound was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Lines : A549, H1975, PC-9, and HCC827 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Procedure :
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
This compound was added in a series of dilutions and incubated for 72 hours.
-
CellTiter-Glo® reagent was added, and luminescence was measured.
-
-
Data Analysis : IC₅₀ values were determined by fitting the dose-response data to a sigmoidal curve.
The in vivo efficacy of this compound was evaluated in a patient-derived xenograft (PDX) model harboring an EGFR Exon 19 deletion/T790M/C797S mutation.
-
Animal Model : Female athymic nude mice were subcutaneously implanted with tumor fragments.
-
Treatment : Once tumors reached a volume of approximately 150-200 mm³, mice were randomized into vehicle and treatment groups. This compound was administered orally once daily.
-
Monitoring : Tumor volume and body weight were measured twice weekly.
-
Endpoint : The study was terminated when tumors in the vehicle group reached a predetermined size.
Conclusion
This compound demonstrates potent inhibitory activity against a range of clinically relevant EGFR mutations, including those that confer resistance to earlier-generation inhibitors. Its favorable in vitro and in vivo profiles suggest that this compound is a promising candidate for further clinical development in the treatment of EGFR-mutant cancers. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this novel therapeutic agent.
References
- 1. themarkfoundation.org [themarkfoundation.org]
- 2. Novel small molecule EGFR inhibitors as candidate drugs in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US20220112199A1 - Egfr inhibitor for medical use - Google Patents [patents.google.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
A Technical Guide to the Selectivity Profile of Afatinib, an Irreversible EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of afatinib, a second-generation, irreversible tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR). This document details its activity against clinically relevant EGFR mutants, outlines the experimental protocols for assessing its potency, and illustrates the key signaling pathways involved.
Introduction to Afatinib and EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[2] Afatinib is an irreversible ErbB family blocker that covalently binds to the kinase domains of EGFR, HER2, and ErbB4, thereby inhibiting their signaling activity.[3][4] Unlike first-generation reversible TKIs, afatinib's irreversible binding was developed to provide a more sustained inhibition, particularly against certain resistance mutations.[3]
Selectivity Profile of Afatinib Against EGFR Mutants
The potency of afatinib has been evaluated against a panel of wild-type (WT) and mutant EGFR forms. The following table summarizes the half-maximal inhibitory concentrations (IC50) of afatinib in cell-based assays, providing a quantitative measure of its selectivity. Lower IC50 values indicate higher potency.
| EGFR Status | Cell Line | IC50 (nM) | Reference |
| Wild-Type | Ba/F3 | 213 | [5] |
| L858R | H3255 | 0.3 | [5] |
| Exon 19 Deletion | PC-9 | 0.8 | [5] |
| L858R + T790M | H1975 | 57 | [5] |
| Exon 19 Del + T790M | PC-9ER | 165 | [5] |
| G719A | Ba/F3 + G719A | - | [6] |
| Del18 | Ba/F3 + Del18 | - | [6] |
| L858R + C797S | Ba/F3 + L858R + C797S | Resistant | [6] |
Note: The IC50 values can vary between different studies and assay conditions. The data presented here are from representative studies to illustrate the relative potency of afatinib against different EGFR mutants.
Afatinib demonstrates high potency against the common activating mutations, L858R and exon 19 deletions.[5] While it retains some activity against the T790M resistance mutation, its efficacy is significantly reduced compared to the activating mutations.[3][5] The emergence of the C797S mutation, particularly in the context of a T790M background, confers resistance to afatinib.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity profile of EGFR inhibitors like afatinib.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during the kinase reaction, which is correlated with kinase activity.
Materials:
-
Recombinant human EGFR (wild-type and mutant forms)
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
Afatinib (or other test inhibitors)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)[7]
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of afatinib in DMSO.
-
Reaction Setup:
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[7]
-
ADP Detection:
-
Signal Measurement: Incubate at room temperature for 30 minutes and measure the luminescence using a plate reader.[7]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay assesses the effect of a compound on the proliferation of cancer cell lines harboring different EGFR mutations.
Materials:
-
Cancer cell lines with known EGFR status (e.g., PC-9, H1975)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
-
Afatinib (or other test inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5x10^4 cells/mL and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of afatinib for 48-72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[8]
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visual representations of the EGFR signaling pathway and a typical experimental workflow for kinase inhibitor profiling are provided below using Graphviz.
Caption: EGFR Signaling Pathway and Mechanism of Afatinib Inhibition.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding Options for EGFR-Mutant Non–Small Cell Lung Cancer with Afatinib - Personalized Medicine in Oncology [personalizedmedonc.com]
- 4. Therapeutic strategies for EGFR-mutated non-small cell lung cancer patients with osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. promega.com.cn [promega.com.cn]
- 8. Afatinib inhibits proliferation and invasion and promotes apoptosis of the T24 bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for EGFR Inhibitor in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro use of a representative Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, in cell culture experiments. The principles and methods described herein can be adapted for other EGFR inhibitors, such as Erlotinib, with appropriate optimization.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[4][5] Small molecule EGFR inhibitors, such as Gefitinib and Erlotinib, competitively and reversibly bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades.[4][5][6][7] This ultimately leads to cell cycle arrest and apoptosis in cancer cells with overactive EGFR signaling.[6][]
Mechanism of Action
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[4][5] It specifically targets the ATP-binding site within the intracellular domain of the receptor.[5][6] By blocking the binding of ATP, Gefitinib prevents the autophosphorylation of EGFR, which is a critical step in the activation of downstream signaling pathways.[6] The primary pathways affected include the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation, and the PI3K/Akt pathway, which promotes cell survival.[9][10] Inhibition of these pathways leads to the suppression of tumor cell growth and induction of apoptosis.[6][9]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Gefitinib and Erlotinib in various cancer cell lines, providing a reference for determining appropriate working concentrations.
| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |
| Gefitinib | NCI-H1975 | Non-Small Cell Lung Cancer | 21.461 µM | [9] |
| Gefitinib | HT-29 | Colon Cancer | 21.4331 µM | [9] |
| Gefitinib | HUTU-80 | Duodenal Cancer | 21.4336 µM | [9] |
| Gefitinib | H292 | Non-Small Cell Lung Cancer | 0.166 µM | [11] |
| Gefitinib | HCC827 | Non-Small Cell Lung Cancer | 0.015 µM | [11] |
| Erlotinib | A549 | Non-Small Cell Lung Cancer | >20 µM | [12] |
| Erlotinib | H3255 | Non-Small Cell Lung Cancer | 29 nM | [12] |
| Erlotinib | AsPC-1 | Pancreatic Cancer | ~2 µM | [12] |
| Erlotinib | BxPC-3 | Pancreatic Cancer | ~2 µM | [12] |
| Erlotinib | HCC827 | Non-Small Cell Lung Cancer | 4 nM | [13] |
| Erlotinib | NCI-H3255 | Non-Small Cell Lung Cancer | 40 nM | [13] |
Experimental Protocols
Materials
-
EGFR inhibitor (e.g., Gefitinib)
-
Cancer cell line of interest (e.g., A549, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Microplate reader
Protocol for Determining Cell Viability using MTT Assay
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁴ cells per well in 100 µL of complete medium.[11]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of the EGFR inhibitor (e.g., 10 mM Gefitinib in DMSO).[14] Store at -20°C.
-
On the day of the experiment, prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations (e.g., 0.001 to 50 µM).[11]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO at the same concentration as the highest drug concentration).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[11]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
EGFR Signaling Pathway and Inhibition
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 表皮生長因子受體 (EGFR) 訊號傳導 [sigmaaldrich.com]
- 3. EGFR interactive pathway | Abcam [abcam.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Gefitinib - Wikipedia [en.wikipedia.org]
- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. ClinPGx [clinpgx.org]
- 11. Enhancement of gefitinib-induced growth inhibition by Marsdenia tenacissima extract in non-small cell lung cancer cells expressing wild or mutant EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gefitinib | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Western Blot Analysis of p-EGFR Following EGFR Inhibitor Treatment
These application notes provide a detailed protocol for the detection of phosphorylated Epidermal Growth Factor Receptor (p-EGFR) by Western blot in cell lysates following treatment with an EGFR inhibitor. This protocol is intended for researchers, scientists, and drug development professionals investigating the efficacy of potential EGFR-targeting therapeutics.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues, initiating downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.[2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1] EGFR inhibitors are a class of drugs designed to block the activation of EGFR, thereby inhibiting tumor growth.[3]
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a sample.[4][5] By using antibodies specific to the phosphorylated forms of EGFR (p-EGFR), this method allows for the direct assessment of EGFR activation and the efficacy of inhibitory compounds. This protocol outlines the steps for treating cells with an EGFR inhibitor, preparing cell lysates, and performing a Western blot to analyze the levels of p-EGFR, total EGFR, and a loading control.
Experimental Design and Controls
A well-designed experiment with appropriate controls is critical for the accurate interpretation of Western blot results.
-
Positive Control: Lysates from cells known to express high levels of EGFR and stimulated with EGF to induce phosphorylation. A431 cells are a common model for this.
-
Negative Control: Lysates from untreated cells or cells treated with a vehicle control (e.g., DMSO). This establishes the basal level of EGFR phosphorylation.
-
Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) is used to ensure equal protein loading across all lanes.[6][7] The expression of the loading control protein should not be affected by the experimental treatment.[6]
-
Total EGFR Control: Probing for total EGFR is essential to determine if the inhibitor affects the overall expression level of the receptor or solely its phosphorylation state.
Quantitative Data Summary
The following table provides recommended starting concentrations and dilutions for antibodies and reagents. Researchers should optimize these for their specific experimental conditions and cell lines.
| Reagent/Antibody | Vendor Example | Catalog # Example | Recommended Dilution/Concentration |
| Primary Antibodies | |||
| Phospho-EGFR (Tyr1068) | Cell Signaling Technology | #2234 | 1:1000 |
| Total EGFR | Cell Signaling Technology | #4267 | 1:1000 |
| GAPDH | Cell Signaling Technology | #2118 | 1:1000 - 1:2000 |
| β-Actin | Sigma-Aldrich | A5441 | 1:5000 - 1:10000 |
| Secondary Antibodies | |||
| Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | #7074 | 1:2000 - 1:5000 |
| Anti-mouse IgG, HRP-linked | Cell Signaling Technology | #7076 | 1:2000 - 1:5000 |
| Other Reagents | |||
| EGF (Human) | R&D Systems | 236-EG | 100 ng/mL |
| EGFR Inhibitor | Varies | Varies | 0.1 - 10 µM (Requires Optimization) |
| Total Protein Load per Lane | 20-40 µg |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and EGFR inhibitors.
Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
The following day, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal EGFR phosphorylation.
-
Prepare a stock solution of the EGFR inhibitor (e.g., EGFR-IN-35) in an appropriate solvent (e.g., DMSO).
-
Pre-treat the cells with the EGFR inhibitor at the desired concentrations for the optimized duration (e.g., 1-4 hours). Include a vehicle-only control.
-
Following inhibitor pre-treatment, stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation. Include an unstimulated control.
Cell Lysis and Protein Quantification
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of total protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For a high molecular weight protein like EGFR (~175 kDa), a wet transfer at 100V for 90 minutes at 4°C is recommended.
Immunoblotting and Detection
-
After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against p-EGFR (e.g., anti-p-EGFR Tyr1068) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Stripping and Re-probing (Optional)
-
To probe for total EGFR and a loading control on the same membrane, the membrane can be stripped.
-
Wash the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with PBS and then TBST.
-
Block the membrane again for 1 hour and then re-probe with the primary antibody for total EGFR, followed by the corresponding secondary antibody and detection.
-
Repeat the stripping and re-probing process for the loading control antibody (e.g., GAPDH or β-actin).
Data Analysis and Interpretation
-
Quantify the band intensities for p-EGFR, total EGFR, and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the p-EGFR and total EGFR band intensities to the corresponding loading control band intensity in the same lane.
-
To determine the relative level of EGFR phosphorylation, calculate the ratio of the normalized p-EGFR intensity to the normalized total EGFR intensity for each sample.
-
A significant decrease in the p-EGFR/total EGFR ratio in the inhibitor-treated samples compared to the EGF-stimulated control indicates effective inhibition of EGFR phosphorylation.
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of p-EGFR.
Logical Relationship of the Experiment
Caption: Logical flow of the p-EGFR Western blot experiment.
References
- 1. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-EGFR monoclonal antibody Cetuximab displays potential anti-cancer activities in feline oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for EGFR-IN-35 in Combination with Chemotherapy Agents
For Research Use Only
Disclaimer: EGFR-IN-35 is a potent epidermal growth factor receptor (EGFR) inhibitor available for research purposes.[1][2][3][4] Information regarding this compound is primarily found in patent literature (WO2021185348A1) and from chemical suppliers.[1][2][3][4][5] As of the current date, there are no peer-reviewed publications detailing its preclinical or clinical use in combination with other chemotherapy agents. Therefore, the following application notes and protocols are provided as a representative guide for researchers and drug development professionals on how to evaluate the potential of a novel EGFR inhibitor, such as this compound, in combination therapy. The data presented is hypothetical and for illustrative purposes only.
Introduction
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[6] Dysregulation of EGFR signaling, through overexpression or mutation, is a key driver in the progression of several cancers, most notably non-small cell lung cancer (NSCLC).[1][3] EGFR inhibitors have become a cornerstone of targeted therapy for EGFR-mutant cancers.[6][7] However, the development of resistance to these inhibitors remains a significant clinical challenge.[7]
Combining EGFR inhibitors with traditional chemotherapy agents is a promising strategy to enhance anti-tumor efficacy, overcome resistance, and potentially reduce therapeutic doses to minimize toxicity. This document outlines a framework for the preclinical evaluation of this compound in combination with a standard chemotherapeutic agent, using cisplatin as an example.
Data Presentation: Synergistic Effects of this compound and Cisplatin
The synergistic, additive, or antagonistic effects of combining this compound with other chemotherapy agents can be quantified using methods such as the Combination Index (CI) derived from the Chou-Talalay method. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Hypothetical In Vitro Efficacy of this compound in Combination with Cisplatin in NCI-H1975 (EGFR L858R/T790M mutant) NSCLC Cells
| Treatment Group | IC50 (this compound) | IC50 (Cisplatin) | Combination Index (CI) at ED50 | Interpretation |
| This compound alone | 15 nM | - | - | Potent EGFR inhibition |
| Cisplatin alone | - | 5 µM | - | Standard chemotherapeutic effect |
| This compound + Cisplatin (1:333 ratio) | 5 nM | 1.67 µM | 0.65 | Synergy |
Table 2: Hypothetical In Vivo Tumor Growth Inhibition in NCI-H1975 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.5 |
| This compound | 10 mg/kg, QD | 45 | -1.5 |
| Cisplatin | 3 mg/kg, QW | 30 | -8.0 |
| This compound + Cisplatin | 10 mg/kg, QD + 3 mg/kg, QW | 85 | -5.5 |
Signaling Pathways and Experimental Logic
To understand the mechanism of synergy and to design experiments, it is crucial to visualize the underlying biological pathways and experimental workflows.
Caption: Simplified EGFR signaling pathways targeted by this compound.
Caption: Experimental workflow for combination therapy evaluation.
Caption: Conceptual illustration of drug interaction outcomes.
Experimental Protocols
In Vitro Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the IC50 values of this compound and cisplatin, alone and in combination, and to calculate the Combination Index (CI).
Materials:
-
NSCLC cell line (e.g., NCI-H1975)
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline or water)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Plate reader
Protocol:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Single Agent Treatment:
-
Prepare serial dilutions of this compound and cisplatin in culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include DMSO/vehicle controls.
-
-
Combination Treatment:
-
Based on the single-agent IC50s, prepare serial dilutions of both drugs at a fixed molar ratio (e.g., 1:333 for this compound:Cisplatin).
-
Add the combination drug dilutions to the cells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance data to the vehicle control wells.
-
Use software like GraphPad Prism to calculate IC50 values using a non-linear regression model.
-
Use software like CompuSyn to calculate the Combination Index (CI) from the combination treatment data.
-
Western Blot Analysis
Objective: To assess the effect of this compound, alone and in combination with cisplatin, on key signaling proteins.
Materials:
-
Treated cell lysates from a scaled-up version of the viability assay.
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-EGFR, anti-t-EGFR, anti-p-AKT, anti-t-AKT, anti-p-ERK, anti-t-ERK, anti-cleaved PARP, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Protocol:
-
Cell Lysis: Lyse cells treated for 24-48 hours with the drugs (at IC50 concentrations) in lysis buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify changes in protein expression or phosphorylation, normalized to a loading control like actin.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with cisplatin in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
NCI-H1975 cells.
-
Matrigel.
-
This compound formulation for oral gavage (e.g., in 0.5% methylcellulose).
-
Cisplatin formulation for intraperitoneal injection.
-
Calipers and analytical balance.
Protocol:
-
Tumor Implantation: Subcutaneously inject 5-10 million NCI-H1975 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment Administration:
-
Group 1 (Vehicle): Administer the vehicle for this compound daily (QD) via oral gavage and the vehicle for cisplatin weekly (QW) via intraperitoneal (IP) injection.
-
Group 2 (this compound): Administer this compound (e.g., 10 mg/kg) QD, orally.
-
Group 3 (Cisplatin): Administer cisplatin (e.g., 3 mg/kg) QW, IP.
-
Group 4 (Combination): Administer both this compound and cisplatin as per the schedules for the single-agent groups.
-
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Record mouse body weight at the same frequency as a measure of toxicity.
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
Data Analysis:
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Analyze statistical significance between groups using appropriate tests (e.g., ANOVA).
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2711105-57-4|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Efficacy of Egfr-IN-35 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a key driver in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.[3][4] Egfr-IN-35 is a novel inhibitor targeting EGFR. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using xenograft models, a crucial step in the preclinical drug development process.[5]
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades, primarily the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[1][6] These pathways ultimately regulate gene transcription and cellular processes like proliferation and survival.[1][6] this compound is designed to inhibit EGFR autophosphorylation, thereby blocking these downstream signals.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Efficacy Testing
A typical xenograft study to evaluate the efficacy of this compound involves several key stages, from initial cell line selection to final data analysis.
Caption: Experimental workflow for assessing this compound efficacy in xenograft models.
Protocols
Cell Line Selection and Culture
-
Objective: To select a human cancer cell line with high EGFR expression for establishing xenografts.
-
Materials:
-
Human cancer cell lines (e.g., A431, NCI-H1975).
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin.
-
Trypsin-EDTA.
-
-
Protocol:
-
Culture selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Confirm EGFR expression levels via Western blot or flow cytometry.
-
Harvest cells during the logarithmic growth phase for tumor implantation.
-
Xenograft Tumor Implantation
-
Objective: To establish subcutaneous tumors in immunodeficient mice.
-
Materials:
-
6-8 week old female athymic nude mice.
-
Selected cancer cell line.
-
Phosphate-Buffered Saline (PBS).
-
Matrigel (optional).
-
Syringes and needles.
-
-
Protocol:
-
Resuspend harvested cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
Treatment with this compound
-
Objective: To administer this compound to tumor-bearing mice.
-
Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]
-
Prepare this compound in a suitable vehicle (e.g., PBS, DMSO/saline mixture).
-
Administer this compound at the predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
Administer the vehicle alone to the control group.
-
Efficacy Evaluation
-
Objective: To measure the effect of this compound on tumor growth.
-
Protocol:
-
Measure tumor dimensions with calipers two to three times per week.[8][9]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice to assess toxicity.
-
The study endpoint may be a predetermined tumor volume (e.g., 2000 mm³) or a specific duration of treatment.[9]
-
Pharmacodynamic and Histological Analysis
-
Objective: To assess the molecular effects of this compound on the tumor tissue.
-
Protocol:
-
At the study endpoint, euthanize the mice and excise the tumors.
-
For pharmacodynamic analysis, snap-freeze a portion of the tumor in liquid nitrogen for subsequent Western blot analysis of p-EGFR, p-ERK, and p-AKT levels.[10]
-
For histological analysis, fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| This compound (10 mg/kg) | 10 | 750 ± 80 | 50 |
| This compound (25 mg/kg) | 10 | 300 ± 50 | 80 |
Table 2: Body Weight Changes
| Treatment Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change (%) |
| Vehicle Control | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| This compound (10 mg/kg) | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |
| This compound (25 mg/kg) | 20.6 ± 0.5 | 20.0 ± 0.7 | -2.9 |
Table 3: Pharmacodynamic Marker Analysis (Western Blot Densitometry)
| Treatment Group | Relative p-EGFR Expression (Normalized to Total EGFR) | Relative p-ERK Expression (Normalized to Total ERK) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (25 mg/kg) | 0.25 | 0.40 |
Conclusion
These application notes provide a comprehensive framework for evaluating the in vivo efficacy of the novel EGFR inhibitor, this compound. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data to support the continued development of this and other targeted cancer therapies.
References
- 1. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Preclinical Evaluation of the Tumor-Targeting Properties of Radioiodine and Technetium-Labeled Designed Ankyrin Repeat Proteins for Imaging of Epidermal Growth Factor Receptor Expression in Malignant Tumors [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. EGFR signaling in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of xenograft models for the selection of cancer treatments with the EGFR as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR gene status predicts response and survival benefit in a preclinical gastric cancer trial treating patient‑derived xenografts with cetuximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Association of EGFR Expression Level and Cetuximab Activity in Patient-Derived Xenograft Models of Human Non–Small Cell Lung Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 9. Antitumor efficacy of triple monoclonal antibody inhibition of epidermal growth factor receptor (EGFR) with MM151 in EGFR-dependent and in cetuximab-resistant human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
Egfr-IN-35: Application Notes and Protocols for In-Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility and preparation of Egfr-IN-35 for in-vitro studies. This document includes detailed protocols for preparing the compound and for its application in common experimental assays, alongside a summary of its known characteristics.
Introduction to this compound
This compound is a potent, acrylamide-derived inhibitor of the Epidermal Growth Factor Receptor (EGFR). Overexpression and mutations of EGFR are critical drivers in the progression of various cancers, making it a key target for therapeutic intervention. This compound has been developed as an anti-tumor agent with potential for low toxic side effects and is particularly relevant for research into diseases associated with EGFR mutations. This compound is identified as compound 11 in patent WO2021185348A1.
Solubility of this compound
Proper solubilization of this compound is critical for accurate and reproducible results in in-vitro experiments. The following table summarizes the known solubility characteristics of the compound. It is recommended to always perform a solubility test in the specific solvent and concentration required for your experiment.
| Solvent | Solubility | Notes |
| DMSO | Soluble | Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. |
| Ethanol | Limited | Solubility in ethanol is limited and may require heating. Not recommended for primary stock solutions. |
| Water | Insoluble | This compound is practically insoluble in aqueous solutions. Direct dissolution in cell culture media is not recommended. |
| Cell Culture Media | Insoluble | Direct dissolution is not feasible. Dilution from a DMSO stock is required. The final DMSO concentration should be kept low. |
Note: For most in-vitro applications, a high-concentration stock solution in DMSO is prepared first and then diluted to the final working concentration in cell culture medium. The final concentration of DMSO in the assay should be carefully controlled and ideally should not exceed 0.5% (v/v) to avoid solvent-induced cellular toxicity.
Preparation of this compound for In-Vitro Studies
This section provides detailed protocols for the preparation of this compound stock solutions and their subsequent dilution for use in cell-based and enzymatic assays.
Preparation of Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Equilibrate the this compound powder and anhydrous DMSO to room temperature.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out the equivalent of 10 µmoles of the compound (Molecular Weight to be inserted here when publicly available).
-
Add the calculated volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) for a short period can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium appropriate for the cell line being used
Protocol:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1:100) in culture medium to get a 100 µM solution. Then, perform a final 1:10 dilution to reach the 10 µM working concentration.
-
Ensure the final DMSO concentration in the cell culture medium is below 0.5%. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
Use the freshly prepared working solutions immediately for treating cells.
Experimental Protocols
The following are generalized protocols for common in-vitro assays to evaluate the efficacy of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay measures the effect of this compound on the proliferation of cancer cell lines.
Workflow:
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium as described in section 3.2.
-
Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add the proliferation reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In-Vitro Kinase Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR protein.
Workflow:
Protocol:
-
Prepare a reaction buffer containing appropriate salts, DTT, and a source of Mg2+ or Mn2+.
-
In a 96-well or 384-well plate, add the purified recombinant EGFR enzyme to the reaction buffer.
-
Add serial dilutions of this compound or a vehicle control (DMSO) to the wells.
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and a suitable EGFR substrate (e.g., a synthetic peptide).
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
EGFR Signaling Pathway
This compound exerts its effects by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival. The diagram below illustrates the major signaling cascades affected by EGFR inhibition.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting EGFR-IN-35 Cellular Activity
Welcome to the technical support center for our novel Epidermal Growth Factor Receptor (EGFR) inhibitor, EGFR-IN-35. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during cellular assays.
Troubleshooting Guide
This guide addresses the common problem of this compound not showing the expected activity in cell-based experiments. The following sections are presented in a question-and-answer format to help you identify and resolve potential issues.
Question 1: Why am I not observing any inhibition of cell proliferation or downstream signaling with this compound?
There are several potential reasons for a lack of inhibitor activity in cellular assays. These can be broadly categorized into issues with the compound itself, the experimental setup, or the cell line.
Troubleshooting Steps & Potential Solutions
To systematically address this issue, consider the following factors:
1. Compound Integrity and Handling:
-
Is the compound dissolved properly?
-
Recommendation: Ensure complete solubilization of this compound in the recommended solvent (e.g., DMSO) before diluting it in cell culture media. Visually inspect for any precipitation.
-
-
Has the compound degraded?
-
Recommendation: Aliquot the stock solution to minimize freeze-thaw cycles. Protect the stock solution from light and store it at the recommended temperature. Consider verifying the compound's integrity via analytical methods like HPLC or mass spectrometry if degradation is suspected.
-
-
Is the final concentration in the media accurate?
-
Recommendation: Serial dilutions should be prepared fresh for each experiment. Ensure accurate pipetting and thorough mixing at each dilution step.
-
2. Experimental Conditions:
-
Is the treatment duration sufficient?
-
Recommendation: The optimal incubation time can vary depending on the cell line and the specific endpoint being measured. Perform a time-course experiment to determine the ideal treatment duration.
-
-
Is the inhibitor concentration appropriate?
-
Recommendation: A dose-response experiment is crucial to determine the IC50 value in your specific cell line. The lack of activity might be due to using a concentration that is too low.
-
-
Are there components in the serum that interfere with the inhibitor?
-
Recommendation: High concentrations of growth factors in fetal bovine serum (FBS) can competitively activate EGFR, potentially masking the inhibitory effect of this compound. Consider reducing the serum concentration or using serum-free media for a period before and during treatment.
-
3. Cell Line Specifics:
-
Does the cell line express EGFR at sufficient levels?
-
Recommendation: Confirm EGFR expression in your cell line using techniques like Western blotting or flow cytometry.
-
-
Is the EGFR pathway constitutively active in your cell line?
-
Recommendation: For cell lines that require exogenous ligand stimulation (e.g., EGF), ensure that the cells are properly stimulated to activate the EGFR pathway before or during treatment with the inhibitor. In contrast, some cancer cell lines have activating EGFR mutations (e.g., L858R, exon 19 deletions) that lead to constitutive signaling.
-
-
Could the cells be resistant to this class of inhibitor?
-
Recommendation: Pre-existing or acquired resistance mechanisms, such as the T790M mutation in EGFR or activation of bypass signaling pathways (e.g., MET amplification), can render cells insensitive to EGFR inhibitors. Consider testing the inhibitor in a panel of well-characterized sensitive and resistant cell lines.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C and protected from light. For working solutions, it is recommended to prepare fresh dilutions in cell culture media immediately before use.
Q2: How can I confirm that this compound is entering the cells?
A2: While direct measurement of intracellular compound concentration can be challenging, a functional confirmation can be obtained by observing the inhibition of direct downstream targets of EGFR. For instance, a decrease in the phosphorylation of EGFR (pEGFR) and its immediate downstream effectors like AKT (pAKT) and ERK (pERK) upon treatment would strongly suggest that the inhibitor is cell-permeable and engaging its target.
Q3: What are appropriate positive and negative controls for my experiments?
A3:
-
Positive Control: A well-characterized, potent EGFR inhibitor (e.g., Gefitinib, Erlotinib) can be used to confirm that the EGFR signaling pathway in your cell line is inhibitable.
-
Negative Control: A vehicle control (e.g., DMSO at the same final concentration as used for this compound) is essential to account for any effects of the solvent on the cells.
Q4: My in vitro (biochemical) assay shows potent inhibition, but the cell-based assay does not. What could be the reason?
A4: This is a common discrepancy. Several factors can contribute to this:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).
-
Compound Metabolism: The cells may rapidly metabolize the inhibitor into an inactive form.
-
High Protein Binding: The compound may bind to proteins in the cell culture medium, reducing its free concentration available to enter the cells.[1]
Data Presentation
Table 1: Troubleshooting Checklist for this compound Inactivity
| Parameter | Potential Issue | Recommended Action |
| Compound | Improper Dissolution | Visually inspect for precipitates; gently warm if necessary. |
| Degradation | Aliquot stock; avoid multiple freeze-thaw cycles; protect from light. | |
| Inaccurate Concentration | Prepare fresh serial dilutions; verify pipetting technique. | |
| Experiment | Insufficient Treatment Time | Perform a time-course experiment (e.g., 6, 24, 48, 72 hours). |
| Suboptimal Concentration | Conduct a dose-response experiment to determine IC50. | |
| Serum Interference | Reduce serum concentration or use serum-free media. | |
| Cell Line | Low/No EGFR Expression | Verify EGFR expression by Western blot or flow cytometry. |
| Lack of Pathway Activation | Stimulate with EGF if the pathway is not constitutively active. | |
| Cellular Resistance | Test in known sensitive and resistant cell lines; sequence EGFR for mutations. |
Experimental Protocols
Key Experiment: Western Blot for EGFR Pathway Activation
This protocol is designed to assess the phosphorylation status of EGFR and its key downstream signaling molecules, AKT and ERK.
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): For cell lines requiring ligand stimulation, serum-starve the cells (e.g., in media with 0.5% FBS) for 12-24 hours prior to the experiment.
-
Inhibitor Treatment: Treat the cells with a range of this compound concentrations for the desired duration. Include vehicle and positive controls.
-
Ligand Stimulation (If applicable): Add EGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) before cell lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against pEGFR, EGFR, pAKT, AKT, pERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting lack of this compound activity.
References
Technical Support Center: Optimizing EGFR-IN-35 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of EGFR-IN-35 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an initial IC50 experiment?
A1: For a novel EGFR inhibitor like this compound, it is recommended to start with a wide concentration range to determine the potency of the compound. A common starting point is a serial dilution from 100 µM down to 1 pM. This broad range helps in identifying the dynamic window of inhibition and ensures that the full dose-response curve can be captured.
Q2: Which cell lines are suitable for determining the IC50 of an EGFR inhibitor?
A2: The choice of cell line is critical and depends on the specific research question. Cell lines with high levels of EGFR expression or those known to be dependent on EGFR signaling are often used.[1][2][3] Some commonly used cell lines for studying EGFR inhibitors include:
-
A431: A human epidermoid carcinoma cell line with very high EGFR expression.[1][3]
-
HCC827 and PC-9: Non-small cell lung cancer (NSCLC) cell lines with activating EGFR mutations (exon 19 deletion), making them highly sensitive to EGFR inhibitors.[1]
-
A549: An NSCLC cell line with wild-type EGFR, which can be used as a control or for studying inhibitors targeting the wild-type receptor.[3]
It is crucial to select a cell line that is appropriate for the specific EGFR status (wild-type, mutant, overexpressed) that this compound is intended to target.
Q3: What are the key differences between a cell-based assay and an in-vitro kinase assay for IC50 determination?
A3: Both assay formats provide valuable but distinct information:
-
In-vitro Kinase Assay: This is a biochemical assay that measures the direct inhibitory effect of a compound on the purified EGFR enzyme.[4][5][6][7] It is useful for determining the direct potency of the inhibitor against the kinase domain of EGFR without the complexities of a cellular environment.
-
Cell-Based Assay: This type of assay measures the effect of the inhibitor on a biological process in living cells, such as cell proliferation, viability, or phosphorylation of downstream targets.[8][9][10][11] It provides insights into the compound's cell permeability, off-target effects, and its overall efficacy in a more physiologically relevant context.
Q4: How long should I incubate the cells with this compound before measuring the response?
A4: The optimal incubation time can vary depending on the cell line's doubling time and the specific assay being performed. For cell viability assays like the MTT or CellTox-Glo assay, a 48 to 72-hour incubation period is common to allow for effects on cell proliferation to become apparent.[9] For assays measuring downstream signaling events, such as phosphorylation of ERK or AKT, a much shorter incubation time (e.g., 1 to 6 hours) may be sufficient.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No dose-response curve (flat line) | The concentration range of this compound is too high or too low. | Test a much wider range of concentrations (e.g., 1 pM to 100 µM). |
| The compound is not active in the chosen assay. | Verify the activity of the compound in an alternative assay (e.g., an in-vitro kinase assay if a cell-based assay was used). | |
| The chosen cell line is not sensitive to EGFR inhibition. | Use a positive control EGFR inhibitor with known activity in your chosen cell line to validate the assay. Ensure the cell line is dependent on EGFR signaling. | |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[9] | |
| Compound precipitation at high concentrations. | Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, prepare fresh dilutions and consider using a lower top concentration. | |
| Shallow dose-response curve (low slope) | The compound may have off-target effects or low potency. | Consider using a more sensitive cell line or an in-vitro kinase assay to assess direct target engagement. |
| The assay window is too small. | Optimize assay conditions (e.g., incubation time, reagent concentrations) to maximize the difference between the positive and negative controls. | |
| IC50 value is significantly different from expected values | The IC50 value is dependent on the experimental conditions. | Ensure that all experimental parameters (cell density, ATP concentration in kinase assays, incubation time) are consistent between experiments. IC50 values can vary between different assays.[12] |
| The curve fitting method is inappropriate. | Use a non-linear regression model with a variable slope (four-parameter logistic fit) to analyze the dose-response data. |
Experimental Protocols
Cell-Based Proliferation Assay (MTT) for IC50 Determination
This protocol describes a method for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[9]
Materials:
-
Selected cancer cell line (e.g., A431)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for dissolving the compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. It is common to perform a 1:3 or 1:10 serial dilution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO at the same final concentration as in the drug-treated wells) and wells with medium only (blank).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
After the incubation, carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[13]
-
In-vitro EGFR Kinase Assay (ADP-Glo™) for IC50 Determination
This protocol outlines a method for determining the IC50 of this compound using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[4][7]
Materials:
-
Recombinant human EGFR enzyme
-
Substrate for EGFR (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
This compound
-
DMSO
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer. A typical buffer might contain 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, and 50µM DTT.[7]
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a white, opaque plate, add the following to each well in this order:
-
This compound dilution or vehicle control (DMSO).
-
Recombinant EGFR enzyme diluted in kinase reaction buffer.
-
A mixture of the substrate and ATP (at a concentration close to the Km for EGFR) diluted in kinase reaction buffer to initiate the reaction.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified EGFR signaling pathway.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree for IC50 experiments.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. promega.com [promega.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com.cn [promega.com.cn]
- 8. BioRender App [app.biorender.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. courses.edx.org [courses.edx.org]
- 13. m.youtube.com [m.youtube.com]
Egfr-IN-35 degradation and stability issues in experiments
Welcome to the technical support center for EGFR-IN-35. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential degradation and stability issues that may be encountered during experiments. Here you will find troubleshooting guides and frequently asked questions to help you navigate your research with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for observing reduced activity of this compound in my cell-based assays over time?
A1: Reduced activity of a small molecule inhibitor like this compound in cell-based assays can stem from several factors. The most common include:
-
Chemical Instability: The compound may be degrading in the aqueous environment of the cell culture media. This can be influenced by pH, temperature, and light exposure.
-
Metabolic Degradation: Cells, particularly those with high metabolic activity, can metabolize the compound into inactive forms.
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plasticware (e.g., flasks, plates, pipette tips), reducing the effective concentration in the media.
-
Precipitation: If the compound's solubility limit is exceeded in the final assay conditions, it may precipitate out of solution, leading to a lower effective concentration.
Q2: How should I properly store this compound to ensure its stability?
A2: For optimal stability, this compound should be stored as a dry powder at -20°C or -80°C, protected from light and moisture. For stock solutions, it is recommended to dissolve the compound in a suitable anhydrous solvent like DMSO at a high concentration, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
Q3: I'm observing inconsistent results between experiments. Could this be related to the stability of this compound?
A3: Yes, inconsistent results are a hallmark of compound stability issues. If this compound is degrading, the extent of degradation can vary depending on minor differences in experimental setup, such as the age of the prepared media, incubation times, or light exposure during handling. To minimize variability, it is crucial to follow consistent protocols for compound handling, solution preparation, and storage.
Q4: What are the potential degradation pathways for small molecule EGFR inhibitors like this compound?
A4: While specific degradation pathways for this compound are not publicly documented, common degradation mechanisms for similar small molecules in experimental settings include:
-
Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions in the media.
-
Oxidation: Reaction with oxygen, which can be accelerated by light or the presence of certain metal ions.
-
Photodegradation: Degradation upon exposure to light, particularly UV or blue light.
Troubleshooting Guides
Issue 1: Loss of Potency in Cell Culture
If you observe a decrease in the expected potency of this compound in your cell culture experiments, consider the following troubleshooting steps.
Troubleshooting Workflow
How to improve the solubility of Egfr-IN-35 for in-vivo studies
Welcome to the technical support center for Egfr-IN-35. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in-vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to help you successfully formulate this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the poor solubility of kinase inhibitors like this compound?
A1: The poor aqueous solubility of many kinase inhibitors often stems from their molecular structure. These molecules can be large, complex, and hydrophobic (lipophilic), which limits their ability to dissolve in aqueous solutions. Factors contributing to low solubility include high molecular weight, the presence of multiple aromatic rings, and a lack of ionizable groups.[1] For instance, a high octanol-water partition coefficient (log P) is often indicative of poor water solubility.
Q2: What are the initial steps I should take to assess the solubility of this compound?
A2: A systematic approach to solubility assessment is crucial. Start by determining the equilibrium solubility of this compound in various aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4). This will help you understand if the compound's solubility is pH-dependent.[2] Subsequently, you can screen its solubility in a range of pharmaceutically acceptable co-solvents and excipients.
Q3: What are the main strategies to improve the in-vivo solubility of a poorly soluble compound?
A3: There are several established strategies to enhance the solubility and bioavailability of poorly soluble drugs for in-vivo studies. These can be broadly categorized into:
-
Formulation Approaches:
-
pH modification: Utilizing buffers to maintain an optimal pH for solubility.[3]
-
Co-solvents: Using water-miscible organic solvents to increase solubility.[2][4]
-
Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug.[2][5]
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.[1][2]
-
Lipid-based formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[6][7][8]
-
Solid dispersions: Dispersing the drug in a polymer matrix to improve dissolution.[1][9]
-
-
Physical Modification:
-
Chemical Modification:
-
Prodrugs: Synthesizing a more soluble prodrug that converts to the active compound in vivo.
-
Salt formation: Creating a salt form of the drug with improved solubility and dissolution properties.[6]
-
Troubleshooting Guides
Guide 1: Initial Solubility Screening and Formulation Development Workflow
This guide provides a step-by-step workflow for systematically improving the solubility of this compound.
Guide 2: Selecting the Right Solubilization Approach
The choice of a solubilization strategy depends on the properties of this compound and the requirements of the in-vivo study.
| Strategy | When to Use | Advantages | Disadvantages |
| pH Adjustment | If the compound has ionizable groups. | Simple and cost-effective. | Risk of precipitation upon injection into physiological pH. |
| Co-solvents | For compounds with moderate hydrophobicity. | Easy to prepare. | Potential for toxicity at high concentrations.[10] |
| Surfactants | For highly hydrophobic compounds. | High solubilization capacity. | Can cause hemolysis and other toxicities. |
| Cyclodextrins | For a wide range of hydrophobic compounds. | Generally well-tolerated. | Can be limited by the stoichiometry of complexation. |
| Lipid-Based (SEDDS) | For lipophilic drugs. | Can significantly enhance oral bioavailability.[6][8] | More complex to formulate and characterize. |
| Nanosuspensions | When other methods fail or for parenteral delivery. | Increased surface area leads to faster dissolution.[9] | Requires specialized equipment for production. |
This table provides general guidance. The optimal approach for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
-
Preparation of Solutions: Prepare buffer solutions at various pH values (e.g., 2.0, 5.0, 7.4).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid.
-
Analysis: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.
Protocol 2: Preparation of a Co-solvent-Based Formulation
-
Solubilization: Dissolve this compound in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, PEG400).
-
Dilution: Slowly add the aqueous vehicle (e.g., saline or PBS) to the drug-co-solvent mixture while vortexing to prevent precipitation.
-
Final Concentration: Adjust the final volume to achieve the desired drug concentration and co-solvent percentage.
-
Observation: Visually inspect the final formulation for any signs of precipitation or instability.
Example Co-solvent Systems for In-Vivo Studies
| Co-solvent System | Composition (v/v) | Typical Use | Considerations |
| PEG400 in Saline | 10-50% PEG400 | Oral, IV | Can cause hyperosmolality at high concentrations. |
| DMSO / PEG400 / Saline | 5% / 40% / 55% | IV, IP | DMSO can have pharmacological effects. |
| Solutol HS 15 in Water | 5-20% | IV | Can cause hypersensitivity reactions in some species. |
| Tween 80 in Saline | 1-10% | IV, IP | Potential for histamine release. |
Note: The concentrations provided are examples and should be optimized for this compound. The tolerability of the formulation in the chosen animal model must be evaluated.
EGFR Signaling Pathway
Understanding the target pathway of this compound can provide context for its therapeutic application. The diagram below illustrates a simplified EGFR signaling cascade.
This technical support guide provides a comprehensive framework for addressing the solubility challenges of this compound. By following these guidelines and protocols, researchers can develop suitable formulations for their in-vivo studies. For further assistance, please consult the relevant scientific literature on formulating poorly soluble kinase inhibitors.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: EGFR-IN-35 Resistance Mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to EGFR-IN-35, a novel irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The information provided is based on established resistance patterns observed with third-generation EGFR TKIs that share a similar covalent binding mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound?
A1: The most frequently reported mechanism of acquired resistance to irreversible EGFR TKIs that covalently bind to the Cys797 residue is the emergence of a tertiary mutation at this site, most commonly C797S (cysteine to serine substitution).[1][2][3][4] This mutation prevents the covalent bond formation between the inhibitor and EGFR, thereby reducing its efficacy.[1]
Q2: Are there other on-target (EGFR-dependent) resistance mutations besides C797S?
A2: Yes, although less common, other mutations within the EGFR kinase domain have been identified that can confer resistance. These include L718Q and L844V.[3]
Q3: What are the off-target (EGFR-independent) mechanisms of resistance to this compound?
A3: Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependency on EGFR. The most common off-target mechanism is the amplification of the MET proto-oncogene.[5] Other mechanisms include amplification of HER2 and alterations in downstream signaling molecules of the MAPK and PI3K pathways.[5] Histological transformations, such as from non-small cell lung cancer to small-cell lung cancer, have also been observed.[5]
Q4: How does the allelic context of the C797S mutation affect treatment strategies?
A4: The therapeutic approach can differ depending on whether the C797S mutation is on the same allele (in cis) or a different allele (in trans) as the T790M mutation. When C797S and T790M are in trans, a combination of first- and third-generation EGFR TKIs may be effective.[2] However, when they are in cis, this combination is not effective.[2]
Q5: Can this compound be effective against EGFR exon 20 insertion mutations?
A5: EGFR exon 20 insertions are a heterogeneous group of mutations that are often resistant to first and second-generation EGFR TKIs due to steric hindrance in the ATP-binding pocket.[6][7] While some preclinical models show that third-generation inhibitors like osimertinib have activity against certain exon 20 insertions, the clinical efficacy can be variable.[6][8][9] Resistance to inhibitors targeting exon 20 insertions can also arise through the C797S mutation.[10]
Troubleshooting Guides
Problem 1: Cell line model shows unexpected resistance to this compound.
| Possible Cause | Suggested Troubleshooting Step |
| Pre-existing C797S mutation | Sequence the EGFR kinase domain of the parental cell line to check for a pre-existing C797S subclone. |
| Incorrect inhibitor concentration | Perform a dose-response curve to determine the IC50 of this compound in your specific cell line model. |
| Cell line misidentification or contamination | Authenticate your cell line using short tandem repeat (STR) profiling. |
| Off-target resistance | Perform RNA sequencing or a phospho-proteomics screen to identify upregulated bypass signaling pathways (e.g., MET, HER2). |
Problem 2: Development of acquired resistance in a previously sensitive cell line after long-term culture with this compound.
| Possible Cause | Suggested Troubleshooting Step |
| Emergence of C797S mutation | Isolate resistant clones and sequence the EGFR kinase domain to detect the C797S mutation. |
| MET amplification | Perform fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess MET gene copy number. |
| Activation of downstream pathways | Use Western blotting to check for increased phosphorylation of key downstream signaling molecules like AKT and ERK. |
| Epithelial-to-mesenchymal transition (EMT) | Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by qPCR or Western blotting. |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blotting for Phospho-EGFR
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Sanger Sequencing of the EGFR Kinase Domain
-
Genomic DNA Extraction: Extract genomic DNA from the cancer cell lines (parental and resistant).
-
PCR Amplification: Amplify the EGFR kinase domain (exons 18-21) using specific primers.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sequencing Reaction: Perform Sanger sequencing using the purified PCR products as a template.
-
Sequence Analysis: Analyze the sequencing data to identify mutations, paying close attention to codon 797 in exon 20.
Signaling Pathways and Workflows
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: On-target and off-target resistance mechanisms to this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 4. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR exon 20 insertion mutations and response to osimertinib in non-small-cell lung cancer | springermedizin.de [springermedizin.de]
- 7. Advances in targeting acquired resistance mechanisms to epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. egfr-exon-20-insertion-mutations-and-response-to-osimertinib-in-non-small-cell-lung-cancer - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. The EGFR C797S Mutation Confers Resistance to a Novel EGFR Inhibitor CLN-081 to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Egfr-IN-35 toxicity in animal studies
Disclaimer: EGFR-IN-35 is a hypothetical novel EGFR tyrosine kinase inhibitor (TKI). The following troubleshooting guide and frequently asked questions are based on the known class effects and toxicities of EGFR TKIs observed in preclinical animal studies. This information is intended to serve as a general guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR kinase domain, it blocks the phosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.
Q2: What are the most common toxicities observed with EGFR TKIs like this compound in animal studies?
A2: The most frequently observed toxicities in animal studies with EGFR inhibitors are dose-dependent and primarily affect tissues with high EGFR expression. These include:
-
Dermatological Toxicities: Skin rash (papulopustular), hair loss, and inflammation around the nails (paronychia) are very common.[1][2]
-
Gastrointestinal Toxicities: Diarrhea is a very common side effect, which can lead to dehydration and weight loss.[3][4][5] Nausea and vomiting may also occur.[6]
-
Renal Toxicities: While less common, renal impairment can occur, often secondary to dehydration from diarrhea.[7][8][9] Direct effects on renal tubules and glomeruli have also been reported with some EGFR inhibitors.[9][10]
-
Ocular Toxicities: Inflammation of the eye surfaces can be observed.
Q3: Is there a correlation between the severity of skin rash and the anti-tumor efficacy of this compound?
A3: In clinical studies of other EGFR inhibitors, a positive correlation has often been observed between the incidence and severity of skin rash and the anti-tumor response.[2] This suggests that the skin rash may be a biomarker for target engagement and efficacy. However, severe skin toxicity can necessitate dose reductions, potentially compromising the therapeutic benefit.[11]
Troubleshooting Guides
Management of Dermatological Toxicities
Issue: Animals are developing a skin rash, hair loss, or inflammation around the nails.
Troubleshooting Steps:
-
Assess Severity: Grade the severity of the skin reaction. A grading scale can be adapted from clinical criteria (e.g., Grade 1: mild, localized rash; Grade 2: moderate, more widespread rash; Grade 3: severe, extensive rash with discomfort).
-
Prophylactic Measures: For future studies, consider prophylactic (preventive) treatment from the start of this compound administration. Evidence suggests this can reduce the severity of skin toxicities by over 50%.[12][13]
-
Supportive Care:
-
Dose Modification: If the rash is severe and causing significant distress, a dose reduction or temporary interruption of this compound may be necessary.[15]
Prophylactic Treatment Protocol for Dermatological Toxicity
| Agent | Dosage and Administration | Rationale |
|---|---|---|
| Doxycycline | 100 mg/kg, oral, once daily | Reduces inflammation associated with the rash.[1][12] |
| Topical Hydrocortisone 1% | Apply to potential rash areas once daily | Reduces local inflammation.[14] |
| Moisturizer | Apply to skin as needed | Maintains skin barrier function.[1] |
Management of Gastrointestinal Toxicities
Issue: Animals are experiencing diarrhea, leading to weight loss and dehydration.
Troubleshooting Steps:
-
Monitor Fluid Intake and Body Weight: Closely monitor the animals for signs of dehydration (e.g., skin tenting, reduced urine output) and record body weights daily.
-
Supportive Care:
-
Ensure ad libitum access to water and consider providing a supplementary hydration source (e.g., hydrogel packs).
-
For mild to moderate diarrhea, an anti-diarrheal agent like loperamide can be administered.[3]
-
-
Dietary Adjustments: Provide a highly palatable and easily digestible diet to encourage food intake.
-
Dose Modification: If diarrhea is severe (Grade 3 or higher) and does not respond to supportive care, consider a dose reduction or temporary discontinuation of this compound.[3]
Management Protocol for Diarrhea
| Severity | Intervention |
|---|---|
| Mild (Grade 1) | Monitor closely. Ensure adequate hydration. |
| Moderate (Grade 2) | Administer loperamide. Provide supplemental hydration. |
| Severe (Grade 3/4) | Interrupt this compound dosing. Administer subcutaneous or intravenous fluids for rehydration. Restart this compound at a reduced dose once diarrhea resolves to Grade 1 or less. |
Management of Renal Toxicities
Issue: Increased serum creatinine or blood urea nitrogen (BUN) is observed.
Troubleshooting Steps:
-
Assess Hydration Status: Renal toxicity with EGFR inhibitors is often secondary to dehydration from diarrhea.[8] Assess and correct any dehydration with fluid support (subcutaneous or intravenous).
-
Rule out Other Causes: Ensure that the observed renal toxicity is not due to other experimental factors or co-administered agents.
-
Monitor Renal Function: Increase the frequency of blood sampling to monitor creatinine and BUN levels.
-
Dose Adjustment: If renal toxicity is severe or progressive and not explained by dehydration, a dose reduction or discontinuation of this compound should be considered.[16]
Experimental Protocols
Protocol 1: Prophylactic Management of Skin Toxicity in a Murine Model
-
Animals: Nude mice (nu/nu) or other appropriate strain.
-
Prophylactic Regimen (Start 24 hours before first this compound dose):
-
Doxycycline: Prepare a 10 mg/mL solution in sterile water. Administer 100 mg/kg via oral gavage once daily for the first 4-6 weeks of the study.[1][12]
-
Hydrocortisone 1% Cream: Apply a thin layer to the dorsal skin daily for the first 4-6 weeks.[14]
-
Moisturizer: Apply a thin layer of a veterinary-approved emollient to the dorsal skin daily.
-
-
This compound Administration: Administer this compound at the desired dose and schedule.
-
Monitoring: Observe animals daily for the development and severity of skin rash, grading it based on a pre-defined scale. Record body weight and general health status.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a preclinical toxicity study of this compound.
Caption: Troubleshooting decision tree for common toxicities with this compound.
References
- 1. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 2. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epidermal-growth-factor-receptor-inhibitor-induced-diarrhea-clinical-incidence-toxicological-mechanism-and-management - Ask this paper | Bohrium [bohrium.com]
- 6. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Renal adverse reactions of tyrosine kinase inhibitors in the treatment of tumours: A Bayesian network meta-analysis [frontiersin.org]
- 9. Renal Safety Profile of EGFR Targeted Therapies: A Study from VigiBase® the WHO Global Database of Individual Case Safety Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Recommendations on management of EGFR inhibitor-induced skin toxicity: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dermatologic Toxicities from Monoclonal Antibodies and Tyrosine Kinase Inhibitors against EGFR: Pathophysiology and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Supportive care treatments for toxicities of anti-egfr and other targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming experimental variability with Egfr-IN-35
Welcome to the technical support center for Egfr-IN-35. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming experimental variability and troubleshooting common issues encountered when working with this potent and selective EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the kinase domain, this compound prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. This inhibition ultimately leads to reduced cell proliferation, differentiation, and survival in EGFR-dependent cell lines.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in a fresh culture medium. Ensure the final DMSO concentration in your experimental setup is consistent across all conditions and does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Q3: What is the optimal storage condition for this compound?
A3: For long-term stability, store the solid compound and DMSO stock solutions of this compound at -20°C. Avoid repeated freeze-thaw cycles of the stock solution to maintain its integrity. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of EGFR Phosphorylation in Western Blot
Possible Causes and Solutions:
-
Incorrect Inhibitor Concentration:
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The effective concentration can vary between cell types due to differences in EGFR expression levels and cell permeability.
-
-
Cell Line Insensitivity:
-
Solution: Verify the EGFR expression and activation status of your cell line. Some cell lines may have low EGFR expression or harbor mutations that confer resistance to this class of inhibitors.
-
-
Inhibitor Degradation:
-
Solution: Ensure that the this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot for each experiment.
-
-
Insufficient Incubation Time:
-
Solution: Optimize the incubation time with this compound. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help determine the point of maximal inhibition.
-
Issue 2: High Variability in Cell Viability Assay Results
Possible Causes and Solutions:
-
Uneven Cell Seeding:
-
Solution: Ensure a single-cell suspension and proper mixing before seeding cells into multi-well plates. Check for cell clumps and discard if present. Use a multichannel pipette for consistent seeding volume.
-
-
Edge Effects in Multi-Well Plates:
-
Solution: To minimize evaporation and temperature fluctuations in the outer wells, which can lead to variability, avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with a sterile medium or PBS.
-
-
DMSO Cytotoxicity:
-
Solution: Maintain a consistent and low final concentration of DMSO (ideally ≤ 0.1%) across all wells, including the vehicle control. Perform a DMSO toxicity control to determine the tolerance of your cell line.
-
-
Fluctuations in Incubation Conditions:
-
Solution: Ensure consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment.
-
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| EGFR (wild-type) | 5.2 |
| EGFR (L858R mutant) | 2.8 |
| EGFR (T790M mutant) | 450.7 |
| HER2 | > 1000 |
| VEGFR2 | > 5000 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | EGFR Status | GI50 (µM) |
| A431 | Wild-type (overexpressed) | 0.15 |
| PC-9 | Exon 19 deletion | 0.08 |
| H1975 | L858R/T790M mutation | 2.5 |
| MCF-7 | Low EGFR expression | > 10 |
Experimental Protocols
Protocol 1: Western Blot for EGFR Phosphorylation
-
Cell Seeding and Treatment: Seed cells (e.g., A431) in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 2 hours.
-
Stimulate the cells with EGF (100 ng/mL) for 10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Harvest the lysates and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability (AlamarBlue) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for 72 hours.
-
Assay: Add AlamarBlue reagent (10% of the total volume) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence (Ex/Em = 560/590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a plate reader.[1][2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 value.
Protocol 3: In Vitro Kinase Assay (ADP-Glo™)
-
Reaction Setup: In a 384-well plate, add 1 µl of this compound dilution (or 5% DMSO as a control).
-
Add 2 µl of recombinant EGFR enzyme.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[3]
-
ADP Detection: Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[3]
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[3]
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Egfr-IN-35 inconsistent results in proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in proliferation assays with EGFR-IN-35.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between experiments. What are the potential causes?
A1: Inconsistent IC50 values for this compound in proliferation assays can stem from several factors:
-
Cell-Based Variability: Ensure consistent cell passage number, confluency at the time of treatment, and overall cell health.[1][2][3] High confluency can alter cellular behavior and response to treatment.[1][2][3]
-
Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations, or washing steps can lead to significant differences in results.[4][5]
-
Serum Concentration: Components in fetal bovine serum (FBS) can interact with this compound or activate parallel signaling pathways, affecting its efficacy.[6] Consider using serum-free or reduced-serum media during the treatment period.
-
Compound Stability: Ensure proper storage and handling of EGFR-IN--35 to prevent degradation. Prepare fresh dilutions for each experiment from a validated stock solution.
Q2: Why does this compound show potent inhibition in some cell lines but not others, even if they all express EGFR?
A2: Cell line-specific responses to EGFR inhibitors are common and can be attributed to:
-
Genetic Background: The mutational status of EGFR and downstream signaling components like KRAS, BRAF, and PIK3CA can determine sensitivity.[7][8][9] Cell lines with wild-type EGFR may require higher concentrations of the inhibitor to achieve the same effect as in mutant cell lines.[7]
-
EGFR Expression Levels: While all tested cell lines may express EGFR, the absolute expression level can influence the required inhibitor concentration for a response.
-
Compensatory Signaling: Some cell lines may have robust alternative signaling pathways that can bypass EGFR inhibition, leading to resistance.[10][11][12]
-
Off-Target Effects: The inhibitor might have off-target effects that vary between cell lines, contributing to differential anti-proliferative activity.[13][14][15][16]
Q3: Our proliferation assay results with this compound are not reproducible. What should we check first?
A3: For non-reproducible results, systematically evaluate your experimental workflow:
-
Cell Culture Conditions: Standardize cell seeding density to ensure that cells are in the exponential growth phase during the experiment.[17][18][19]
-
Assay-Specific Controls: Include positive and negative controls in every experiment to validate the assay's performance.[20]
-
Pipetting and Technique: Inconsistent pipetting, especially in 96-well plates, can introduce significant errors.[21] Pay close attention to technique and consider using automated liquid handlers if available.
-
Reagent Quality: Ensure all reagents, including cell culture media, serum, and assay components, are of high quality and not expired.
Troubleshooting Guide for Inconsistent Proliferation Assay Results
This guide provides a structured approach to identifying and resolving common issues encountered when using this compound in proliferation assays.
Step 1: Scrutinize Cell Culture and Seeding Procedures
| Potential Issue | Recommended Action |
| High Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes. |
| Inconsistent Cell Confluency | Standardize the cell seeding density to ensure cells are in the exponential growth phase (typically 30-50% confluency) at the start of the experiment.[1][2][3] Avoid using over-confluent or sparse cultures. |
| Cell Health | Regularly check for signs of contamination (e.g., bacteria, yeast, mycoplasma). Ensure cells appear healthy under the microscope before each experiment. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. After plating, gently swirl the plate in a figure-eight motion to ensure even distribution of cells. Avoid letting plates sit on the bench for extended periods before incubation. |
Step 2: Evaluate Assay Protocol and Reagents
| Potential Issue | Recommended Action |
| Reagent Preparation and Storage | Prepare fresh dilutions of this compound for each experiment. Ensure all assay reagents are stored correctly and are within their expiration dates. For MTT assays, protect the MTT reagent from light.[4] |
| Incubation Times | Strictly adhere to the specified incubation times for drug treatment and assay development. |
| Incomplete Formazan Solubilization (MTT Assay) | Ensure complete dissolution of formazan crystals by vigorous pipetting or shaking before reading the absorbance.[5] |
| Insufficient DNA Denaturation (BrdU Assay) | Optimize the HCl concentration and incubation time for the DNA denaturation step to allow for antibody access to the incorporated BrdU.[20][22][23] |
| High Background Signal | Include "no cell" and "vehicle control" wells to determine background absorbance/fluorescence. High background in MTT assays can result from microbial contamination or components in the media.[5] |
Step 3: Investigate Potential Biological Factors
| Potential Issue | Recommended Action |
| Serum Interference | Test the effect of this compound in media with varying serum concentrations (e.g., 10%, 2%, and serum-free). Growth factors in serum can compete with or bypass the inhibitory effect.[6] |
| Cell Line Integrity | Periodically perform cell line authentication to ensure you are working with the correct cell line. |
| Acquired Resistance | If performing long-term studies, be aware that cells can develop resistance to EGFR inhibitors through mechanisms like secondary mutations in EGFR or activation of bypass pathways.[8][10][11][24] |
| Off-Target Effects | Be aware that kinase inhibitors can have off-target effects that may contribute to the observed phenotype.[13][14][15][16] These effects can vary between cell lines. |
Summary of Potential Inconsistent Results and Corrective Actions
| Observed Inconsistency | Primary Suspected Cause | Suggested Corrective Action |
| High variability between replicate wells | Inconsistent cell seeding or pipetting error. | Improve cell suspension mixing and pipetting technique. Check for "edge effects" in 96-well plates.[21] |
| IC50 shifts between experiments | Variation in cell confluency, passage number, or compound stability. | Standardize cell culture parameters and prepare fresh compound dilutions. |
| Potent in one cell line, inactive in another | Different genetic backgrounds (e.g., EGFR, KRAS mutations). | Characterize the mutational status of key genes in the EGFR pathway for each cell line. |
| Loss of inhibitory effect over time | Development of acquired resistance. | Perform shorter-term experiments or analyze for known resistance markers. |
Experimental Protocols
MTT Proliferation Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
BrdU Proliferation Assay Protocol
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well for the final 2-24 hours of the drug incubation period. The optimal labeling time depends on the cell cycle length.[20][25]
-
Fixation and Denaturation: Remove the culture medium, fix the cells, and denature the DNA using an acidic solution (e.g., HCl) to expose the incorporated BrdU.[22][23]
-
Antibody Incubation: Add a primary antibody specific for BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a TMB substrate and incubate until color develops.
-
Stop Solution and Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
Diagrams
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a proliferation assay.
References
- 1. How to Measure Cell Confluency [thermofisher.com]
- 2. Everything You Need to Know About Cell Confluency | SnapCyte™ [snapcyte.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Human Blood Serum Can Diminish EGFR-Targeted Inhibition of Squamous Carcinoma Cell Growth through Reactivation of MAPK and EGFR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Mechanisms of resistance to EGFR tyrosine kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 13. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cytena.com [cytena.com]
- 18. news-medical.net [news-medical.net]
- 19. google.com [google.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to EGFR T790M Inhibitors: Evaluating Osimertinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of therapeutic agents targeting the EGFR T790M mutation, a key resistance mechanism in non-small cell lung cancer (NSCLC). The primary focus of this analysis is Osimertinib, a potent and selective third-generation EGFR tyrosine kinase inhibitor (TKI). Extensive searches for "Egfr-IN-35" did not yield any publicly available scientific literature or experimental data, precluding a direct comparison. Therefore, this guide will provide a comprehensive overview of Osimertinib's performance against EGFR T790M mutant cells, supported by experimental data and methodologies, and will draw comparisons to other relevant EGFR inhibitors where appropriate.
Introduction to EGFR T790M and the Rise of Third-Generation Inhibitors
The landscape of NSCLC treatment was revolutionized by the development of EGFR TKIs for patients with activating EGFR mutations (e.g., exon 19 deletions and L858R). However, the efficacy of first- and second-generation TKIs is often limited by the emergence of acquired resistance, with the T790M mutation in exon 20 of the EGFR gene being the most common culprit, accounting for approximately 50-60% of cases.[1][2] The T790M "gatekeeper" mutation increases the ATP affinity of the EGFR kinase domain, thereby reducing the binding efficacy of earlier-generation inhibitors.[2] This clinical challenge spurred the development of third-generation EGFR TKIs, such as Osimertinib, specifically designed to overcome T790M-mediated resistance.[3]
Osimertinib: A Profile
Osimertinib (formerly AZD9291) is an oral, irreversible, third-generation EGFR TKI that has demonstrated significant clinical activity in patients with EGFR T790M-mutant NSCLC.[3] It selectively targets mutant forms of EGFR, including the sensitizing mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[4][5] This selectivity profile contributes to its favorable safety profile compared to less selective EGFR inhibitors.[5]
Mechanism of Action
Osimertinib forms a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain.[6][7] This irreversible binding effectively blocks the kinase activity of the mutant EGFR, leading to the inhibition of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[6]
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention by Osimertinib.
Caption: EGFR signaling cascade and the inhibitory action of Osimertinib.
Performance Data: Osimertinib in EGFR T790M Mutant Cells
The efficacy of Osimertinib has been extensively evaluated in preclinical and clinical studies. Below is a summary of key quantitative data.
| Parameter | Cell Line | EGFR Mutation Status | Osimertinib IC₅₀ (nM) | Reference |
| Enzymatic Inhibition | - | L858R/T790M | 1 | [8] |
| Cellular Proliferation | PC-9 | Exon 19 del | 15 | [8] |
| H1975 | L858R/T790M | 10 | [8] | |
| A549 | WT | >1000 | [8] |
Table 1: In Vitro Potency of Osimertinib. IC₅₀ values represent the concentration of the drug required to inhibit the biological process by 50%.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the efficacy of EGFR inhibitors like Osimertinib.
Cell Proliferation Assay (MTS/MTT Assay)
This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: EGFR T790M mutant cells (e.g., NCI-H1975) and wild-type EGFR cells (e.g., A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., Osimertinib) for 72 hours. A vehicle control (e.g., DMSO) is also included.
-
Reagent Addition: After the incubation period, a solution containing a tetrazolium salt (e.g., MTS or MTT) is added to each well.
-
Incubation: The plates are incubated for 1-4 hours, during which viable cells convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the IC₅₀ values are calculated using a non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.
-
Cell Lysis: Cells are treated with the test compound for a specified time, after which they are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like GAPDH or β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
Below is a workflow diagram for a typical experimental comparison of EGFR inhibitors.
Caption: Workflow for in vitro comparison of EGFR inhibitors.
Conclusion
Osimertinib stands as a highly effective and selective third-generation EGFR TKI for the treatment of NSCLC harboring the T790M resistance mutation. Its mechanism of irreversible inhibition of the mutant EGFR leads to potent anti-proliferative and pro-apoptotic effects in relevant cancer cell lines. While a direct comparison with "this compound" is not possible due to the lack of available data for the latter, the information presented here on Osimertinib provides a robust benchmark for the evaluation of any novel EGFR T790M inhibitor. Future research and the publication of data on new compounds will be essential for continued progress in overcoming EGFR TKI resistance.
References
- 1. Alterations in Genes of the EGFR Signaling Pathway and Their Relationship to EGFR Tyrosine Kinase Inhibitor Sensitivity in Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling Regulates Global Metabolic Pathways in EGFR-mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. The Third-Generation EGFR Inhibitor, Osimertinib, Promotes c-FLIP Degradation, Enhancing Apoptosis Including TRAIL-Induced Apoptosis in NSCLC Cells with Activating EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Osimertinib Induces the Opposite Effect of Proliferation and Migration in the Drug Resistance of EGFR-T790M Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Erlotinib vs. Gefitinib in EGFR-Targeted Cancer Therapy
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs): Erlotinib and Gefitinib. This publication synthesizes preclinical and clinical data to inform research and development decisions.
Initial inquiries for a comparison involving "Egfr-IN-35" yielded no publicly available scientific data for a compound under that designation. Consequently, this guide presents a comparative analysis of Erlotinib and another well-established, structurally similar EGFR inhibitor, Gefitinib. Both are foundational molecules in the study of EGFR-targeted therapies and serve as important benchmarks for novel inhibitor development.
Mechanism of Action and Signaling Pathway
Erlotinib and Gefitinib are both reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase.[1] By binding to the ATP-binding pocket of the intracellular domain of EGFR, they prevent receptor autophosphorylation and the subsequent activation of downstream signaling cascades critical for tumor cell proliferation, survival, and metastasis.[1] The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival and apoptosis.[2]
Biochemical and Cellular Potency
Both Erlotinib and Gefitinib exhibit potent inhibitory activity against the EGFR kinase. Biochemical assays, such as ELISA-based kinase assays, are employed to determine the half-maximal inhibitory concentration (IC50) against wild-type and mutant forms of the EGFR protein.[3] Cellular assays, like the MTT assay, measure the impact of these inhibitors on the viability and proliferation of cancer cell lines that are dependent on EGFR signaling.
| Parameter | Erlotinib | Gefitinib | Notes |
| EGFR Kinase IC50 | 2 nM[4] | Varies by study | Potency against the isolated enzyme. |
| Cellular Potency | Varies by cell line | Varies by cell line | Dependent on EGFR mutation status and cellular context. |
Note: IC50 values can vary between different studies and assay conditions. The provided value for Erlotinib is from a cell-free assay.
Head-to-Head Clinical Efficacy in NSCLC
Numerous clinical trials have compared the efficacy of Erlotinib and Gefitinib in patients with advanced non-small cell lung cancer (NSCLC), particularly those harboring activating EGFR mutations (exon 19 deletions or exon 21 L858R substitution). The results have generally shown comparable efficacy between the two drugs, with some studies suggesting minor differences in progression-free survival (PFS) and overall survival (OS).
| Clinical Trial / Study | Patient Population | Erlotinib Outcome | Gefitinib Outcome | Key Findings & Citation |
| Phase III Randomized Trial | Advanced NSCLC with EGFR mutations | Median PFS: 13.0 monthsMedian OS: 22.9 months | Median PFS: 10.4 monthsMedian OS: 20.1 months | Erlotinib was not significantly superior to gefitinib in terms of efficacy.[5][6] |
| Retrospective Analysis | EGFR-mutated NSCLC | Median PFS: 13.4 monthsMedian OS: 26.3 months | Median PFS: 11.9 monthsMedian OS: 20.2 months | Erlotinib showed a significantly longer PFS, but no significant difference in OS.[7] |
| Phase II Randomized Study (E100VG250) | EGFR-mutated advanced NSCLC | Median PFS: 10.1 months (100mg dose) | Median PFS: 11.3 months | Erlotinib at a lower dose (100mg/day) was comparable to standard dose gefitinib.[8] |
| Individual Patient Data Meta-Analysis | EGFR mutation-positive Lung Cancer | No OS advantage vs. chemotherapy | No OS advantage vs. chemotherapy | Despite a PFS benefit, neither TKI showed a relative OS advantage over chemotherapy.[9] |
Safety and Tolerability Profile
The adverse event profiles of Erlotinib and Gefitinib are similar, with the most common toxicities being dermatological (rash) and gastrointestinal (diarrhea).[10] However, some studies suggest a higher incidence of certain adverse events with one drug over the other.
| Adverse Event (Grade 3/4) | Erlotinib | Gefitinib | Notes & Citation |
| Rash | Higher incidence reported in some studies | Lower incidence reported in some studies | A comparative study noted acneiform eruption in 51.4% of erlotinib patients vs 20.6% for gefitinib.[10] |
| Diarrhea | Common | Common | Generally manageable with supportive care. |
| Elevated Liver Enzymes | Less frequent | More frequent | As noted in a phase III comparison.[11] |
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The concentration of the solubilized formazan is directly proportional to the number of viable cells.[13]
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of Erlotinib, Gefitinib, or a vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[15]
Western Blot for EGFR Signaling
Western blotting is used to detect the expression and phosphorylation status of EGFR and downstream signaling proteins.
Protocol Outline:
-
Cell Lysis: Treat cells with inhibitors as required, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-pEGFR, anti-EGFR, anti-pERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on film or with a digital imager.
Summary and Conclusion
Erlotinib and Gefitinib are both effective first-generation EGFR-TKIs with similar mechanisms of action and clinical efficacy in EGFR-mutated NSCLC. Head-to-head clinical trials have not demonstrated a consistent, significant superiority of one agent over the other in terms of overall survival, though some studies suggest a modest progression-free survival benefit for Erlotinib.[5][6][7] The choice between these two inhibitors in a clinical or research setting may be influenced by subtle differences in their safety profiles, with some evidence suggesting a higher incidence of rash with Erlotinib and a greater potential for elevated liver enzymes with Gefitinib.[10][11] For researchers developing novel EGFR inhibitors, both Erlotinib and Gefitinib serve as critical comparators for evaluating potency, selectivity, and efficacy against both wild-type and mutant forms of the EGFR.
References
- 1. Are erlotinib and gefitinib interchangeable for non-small cell lung cancer treatment?_Chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A phase III randomised controlled trial of erlotinib vs gefitinib in advanced non-small cell lung cancer with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase III randomised controlled trial of erlotinib vs gefitinib in advanced non-small cell lung cancer with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 8. Frontiers | Efficacy and Tolerability of Erlotinib 100 mg/d vs. Gefitinib 250 mg/d in EGFR-Mutated Advanced Non-small Cell Lung Cancer (E100VG250): An Open-Label, Randomized, Phase 2 Study [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Unraveling the Specificity of EGFR-IN-35: A Comparative Analysis with Pan-EGFR Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a novel kinase inhibitor is paramount. This guide provides a comparative analysis of EGFR-IN-35 against other established pan-EGFR inhibitors, offering insights into its potential specificity and therapeutic window. Due to the preclinical nature of this compound, publicly available data is limited. This guide, therefore, focuses on providing a framework for comparison by presenting available data for well-characterized pan-EGFR inhibitors and detailing the experimental methodologies required for a comprehensive assessment.
This compound is a novel, potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), identified as compound 11 in patent WO2021185348A1. While specific quantitative data on its kinase selectivity is not yet publicly available in peer-reviewed literature, its classification as a potent EGFR inhibitor warrants a comparative look at its profile against established pan-EGFR inhibitors such as afatinib, dacomitinib, and neratinib.
Pan-EGFR inhibitors are designed to target multiple members of the ErbB family of receptor tyrosine kinases (EGFR/ErbB1, HER2/ErbB2, HER3/ErbB3, HER4/ErbB4), which play crucial roles in cell proliferation, survival, and differentiation. Their broad activity can be advantageous in overcoming resistance mechanisms but may also lead to off-target effects and increased toxicity.
Comparative Inhibitory Potency of Pan-EGFR Inhibitors
To provide a benchmark for the future evaluation of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of established pan-EGFR inhibitors against various EGFR mutations and other relevant kinases. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
| Inhibitor | Target | IC50 (nM) | Reference |
| Afatinib | EGFR (WT) | 31 | [1] |
| EGFR (L858R) | 0.3 | [1] | |
| EGFR (exon 19 del) | 0.8 | [1] | |
| EGFR (L858R/T790M) | 57 | [1] | |
| HER2 | 14 | [2] | |
| HER4 | 1 | [2] | |
| Dacomitinib | EGFR (WT) | 6.0 | [2] |
| HER2 | 45.7 | [2] | |
| HER4 | 73.7 | [2] | |
| Neratinib | EGFR (WT) | 92 | [3] |
| HER2 | 59 | [3] | |
| KDR | 800 | ||
| Src | 1400 |
Understanding the EGFR Signaling Pathway
Effective inhibition of EGFR and its family members disrupts downstream signaling cascades that are critical for tumor growth and survival. The following diagram illustrates the canonical EGFR signaling pathway, highlighting the key nodes that are interrogated in preclinical inhibitor profiling.
Caption: The EGFR signaling pathway, illustrating the downstream RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and STAT3 cascades.
Experimental Protocols for Inhibitor Characterization
A thorough evaluation of a novel EGFR inhibitor like this compound requires a battery of standardized biochemical and cell-based assays. The following section details the methodologies for key experiments typically employed in the characterization of such compounds.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to quantify the binding of an inhibitor to the kinase of interest.
Experimental Workflow:
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 4X serial dilution of the test inhibitor (e.g., this compound) in the appropriate assay buffer.
-
Prepare a 2X solution of the target kinase (e.g., EGFR wild-type or mutant) and a Europium-labeled anti-tag antibody in the kinase buffer.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add 4 µL of the 4X test inhibitor solution to the appropriate wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies the number of viable cells in culture by measuring the amount of ATP, an indicator of metabolically active cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells expressing the target EGFR variants into a 96-well opaque-walled plate at a predetermined density.
-
Incubate the cells overnight to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test inhibitor (e.g., this compound) for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Normalize the data to untreated control cells and plot the percentage of cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blotting for EGFR Pathway Modulation
Western blotting is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins upon inhibitor treatment, providing a mechanistic understanding of the inhibitor's action.
Detailed Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test inhibitor for a specified time, followed by stimulation with EGF if required.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of EGFR, AKT, and ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
-
Conclusion
References
Cross-Validation of EGFR-IN-35 Activity: A Comparative Guide for Researchers
For researchers and professionals in drug development, the reproducibility of a compound's activity across different laboratory settings is a cornerstone of preclinical validation. This guide provides a comparative overview of EGFR-IN-35, a potent epidermal growth factor receptor (EGFR) inhibitor, alongside established alternatives. Due to the limited publicly available cross-laboratory validation data for this compound, this guide presents its initial characterization data, offers a framework for conducting such validation studies, and compares it with well-documented EGFR inhibitors.
Introduction to this compound
This compound is a novel acrylamide derivative identified as a potent inhibitor of the epidermal growth factor receptor (EGFR). Its potential lies in the treatment of cancers driven by EGFR mutations. The primary source of information regarding its initial biological activity is found in patent literature, specifically WO2021185348A1, where it is referred to as compound 11.
Comparative Activity of EGFR Inhibitors
To provide a context for the activity of this compound, the following tables summarize the half-maximal inhibitory concentrations (IC50) of well-established EGFR inhibitors—Osimertinib, Gefitinib, and Erlotinib—against various EGFR genotypes and in different cancer cell lines. This data, compiled from various studies, highlights the expected range of activity for a potent EGFR inhibitor.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Inhibitor | EGFR (Wild-Type) | EGFR (L858R) | EGFR (Exon 19 Del) | EGFR (L858R/T790M) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Osimertinib | ~200 | ~15 | ~10 | ~1 |
| Gefitinib | ~100 | ~10 | ~5 | >1000 |
| Erlotinib | ~60 | ~5 | ~5 | >1000 |
Table 2: Cell-Based Proliferation Inhibition (IC50, nM)
| Inhibitor | A549 (EGFR WT) | H1975 (L858R/T790M) | PC-9 (Exon 19 Del) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Osimertinib | ~1000 | ~10 | ~15 |
| Gefitinib | >10000 | >10000 | ~20 |
| Erlotinib | >10000 | >10000 | ~30 |
Note: The IC50 values presented are approximate and can vary based on experimental conditions. Direct comparison between inhibitors is most accurate when tested in the same assay under identical conditions.
Experimental Protocols for Cross-Validation
To facilitate the cross-validation of this compound activity, this section provides detailed protocols for key experiments.
Biochemical EGFR Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant EGFR protein.
Materials:
-
Recombinant human EGFR protein (wild-type and mutant forms)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Test compound (this compound) and control inhibitors
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in DMSO.
-
Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the EGFR enzyme in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP in kinase buffer.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines with relevant EGFR status (e.g., A549, H1975, PC-9)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
Test compound (this compound) and control inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and control inhibitors in cell culture medium.
-
Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1][2][3]
Western Blotting for EGFR Pathway Inhibition
This technique is used to measure the inhibition of phosphorylation of EGFR and its downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with the test compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cross-validating this compound activity.
References
Synergistic Takedown: Combining EGFR and MET Inhibitors to Overcome Resistance
The development of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant challenge in cancer therapy, particularly in non-small cell lung cancer (NSCLC). One of the primary mechanisms of acquired resistance is the amplification of the MET proto-oncogene, which allows cancer cells to bypass their dependency on the EGFR signaling pathway. This guide provides a comparative analysis of the synergistic effects of combining a third-generation EGFR inhibitor, such as osimertinib, with a MET inhibitor, like savolitinib, in resistant cancer models.
Data Presentation: Efficacy of Combination Therapy
Clinical trial data underscores the potent synergy of dual EGFR and MET inhibition in patients with EGFR-mutated, MET-amplified NSCLC who have developed resistance to prior EGFR TKI therapy. The following tables summarize key findings from pivotal clinical trials.
Table 1: Efficacy of Osimertinib plus Savolitinib in the SACHI Phase III Trial [1][2][3]
| Endpoint | Osimertinib + Savolitinib | Platinum-Based Chemotherapy | Hazard Ratio (HR) / Odds Ratio (OR) |
| Progression-Free Survival (PFS) | |||
| Prior 1st/2nd-Gen TKI | 9.8 months | 5.4 months | HR: 0.34 |
| Prior 3rd-Gen TKI | 6.9 months | 3.0 months | HR: 0.32 |
| Objective Response Rate (ORR) | 58% | 34% | OR: 2.74 |
| Disease Control Rate (DCR) | 89% | 67% | OR: 3.98 |
| Median Duration of Response (DoR) | 8.4 months | 3.2 months | - |
| Median Overall Survival (OS) | 22.9 months | 17.7 months | HR: 0.84 |
Table 2: Efficacy of Osimertinib plus Savolitinib in the SAVANNAH Phase II Trial [4][5]
| Patient Subgroup (High MET Levels) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DoR) |
| Investigator Assessed | 56.3% | 7.4 months | 7.1 months |
| Blinded Independent Central Review | 55.0% | 7.5 months | 9.9 months |
Signaling Pathway Overview
EGFR and MET are both receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways, promoting cell proliferation, survival, and invasion.[6][7] In EGFR-mutant cancers treated with an EGFR inhibitor, the amplification of the MET gene provides an escape route. The overexpressed MET receptor can become constitutively active or be stimulated by its ligand, Hepatocyte Growth Factor (HGF), leading to the reactivation of the same downstream pathways that were initially suppressed by the EGFR inhibitor.[6][8] This crosstalk effectively renders the cancer cells resistant to EGFR-targeted therapy alone. The combination of an EGFR inhibitor and a MET inhibitor simultaneously blocks both pathways, preventing this bypass mechanism and leading to a synergistic anti-tumor effect.
Experimental Protocols
To evaluate the synergy between an EGFR inhibitor and a MET inhibitor, standard in vitro assays are employed. Below are representative protocols.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed resistant cancer cells (e.g., HCC827 GR) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[9]
-
Drug Treatment: Prepare serial dilutions of the EGFR inhibitor, the MET inhibitor, and their combination. Remove the old medium from the wells and add 100 µL of the medium containing the drugs. Include wells with untreated cells (vehicle control). Incubate for 72 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Synergy can be quantified using methods like the Chou-Talalay combination index (CI).
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation.
-
Cell Lysis: Plate and treat cells with the inhibitors as described for the viability assay. After treatment (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.[14][15]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation.
Experimental Workflow
A typical workflow for assessing the synergy of EGFR and MET inhibitors involves a multi-step process from in vitro characterization to in vivo validation.
References
- 1. ilcn.org [ilcn.org]
- 2. onclive.com [onclive.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. esmo.org [esmo.org]
- 5. The combination of osimertinib and savolitinib as molecular inhibition of EGFR and MET receptors may be selected to provide maximum effectiveness and acceptable toxicity - Kowalski - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. EGF Receptor activates MET through MAP kinases to enhance non-small cell lung carcinoma invasion and brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure [jove.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. HIF-1 Inhibitor YC-1 Reverses the Acquired Resistance of EGFR-Mutant HCC827 Cell Line with MET Amplification to Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - IT [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Benchmarking Egfr-IN-35 Against Next-Generation EGFR Tyrosine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Egfr-IN-35 and other next-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). Due to the limited availability of public preclinical data for this compound, this document focuses on providing a detailed comparison of established next-generation EGFR TKIs, offering a framework for evaluating novel inhibitors like this compound as more information becomes accessible.
This compound is a potent, anti-tumor agent described as an acrylamide derivative compound targeting EGFR, as identified in patent WO2021185348A1.[1][2][3][4] While specific inhibitory concentrations and comprehensive preclinical data are not yet publicly detailed, its emergence warrants a thorough comparison with the current landscape of next-generation EGFR TKIs. This guide benchmarks its potential against established inhibitors such as the second-generation TKIs Afatinib and Dacomitinib, and the third-generation TKIs Osimertinib, Rociletinib, and Olmutinib.
EGFR Signaling Pathway and TKI Intervention
The EGFR signaling cascade is a critical pathway regulating cell proliferation, survival, and differentiation. In many cancers, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, driving tumor growth. Next-generation EGFR TKIs are designed to inhibit the kinase activity of these mutated EGFR variants.
Comparative Efficacy of Next-Generation EGFR TKIs
The following tables summarize the in vitro potency of several next-generation EGFR TKIs against common sensitizing and resistance mutations in EGFR. This data is essential for understanding their specificities and potential clinical applications.
Table 1: Inhibitory Concentration (IC50) of Next-Generation EGFR TKIs against various EGFR mutations (nM)
| Inhibitor | EGFR (Wild Type) | EGFR (L858R) | EGFR (Exon 19 Del) | EGFR (L858R/T790M) | EGFR (Exon 19 Del/T790M) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Osimertinib | 247 | 12 | 1.7 | 0.4 | 0.5 |
| Afatinib | 10 | 0.5 | 0.4 | >5000 | >5000 |
| Dacomitinib | 6 | 0.7 | 2 | 180 | 180 |
| Rociletinib | 237 | 31 | 7 | 6 | 6 |
| Olmutinib | 2225 | Data not available | Data not available | 10 | 9.2 |
Data compiled from publicly available preclinical studies. Absolute values may vary between different assays and experimental conditions.
Experimental Protocols
The data presented in this guide is derived from standard preclinical assays designed to evaluate the efficacy and selectivity of EGFR inhibitors. Below are detailed methodologies for key experiments.
Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific EGFR kinase mutant by 50% (IC50).
Methodology:
-
Reagents: Recombinant human EGFR proteins (wild-type and various mutant forms), ATP, a suitable kinase substrate (e.g., a synthetic peptide), and the test inhibitor (e.g., this compound).
-
Procedure:
-
The EGFR kinase is incubated with varying concentrations of the test inhibitor in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Viability/Proliferation Assay
Objective: To assess the effect of an inhibitor on the viability and growth of cancer cell lines harboring specific EGFR mutations.
Methodology:
-
Cell Lines: A panel of non-small cell lung cancer (NSCLC) cell lines with well-characterized EGFR mutation status (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M, and A549 for wild-type EGFR).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test inhibitor.
-
After a specified incubation period (typically 72 hours), cell viability is assessed using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
-
Data Analysis: The percentage of cell viability relative to untreated control cells is plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Human cancer cells (e.g., H1975) are subcutaneously injected into the flanks of the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test inhibitor is administered orally or via injection at various doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., biomarker studies).
-
-
Data Analysis: Tumor growth curves are plotted for each treatment group to assess the extent of tumor growth inhibition.
Conclusion
The landscape of EGFR-targeted therapies is continually evolving, with a focus on developing inhibitors that can overcome resistance mechanisms while minimizing off-target toxicities. While comprehensive data on this compound is not yet widely available, its classification as a potent EGFR inhibitor positions it as a compound of interest. The comparative data and experimental frameworks provided in this guide offer a robust foundation for researchers and drug development professionals to evaluate its potential as it progresses through preclinical and clinical development. A direct comparison with next-generation TKIs like osimertinib, which has shown significant efficacy against T790M-mediated resistance, will be crucial in determining the future role of this compound in the treatment of EGFR-mutant cancers.
References
Comparative Efficacy of EGFR Exon 20 Insertion Mutation Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of Egfr-IN-35 against other targeted therapies for non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations. This challenging class of mutations has historically been resistant to conventional EGFR tyrosine kinase inhibitors (TKIs).[1] This guide summarizes key preclinical data for prominent inhibitors, outlines experimental methodologies, and visualizes critical biological and experimental workflows.
Overview of EGFR Exon 20 Insertion Mutations
EGFR ex20ins mutations are the third most common type of EGFR mutation in NSCLC, following exon 19 deletions and the L858R point mutation.[1] These insertions, comprising a heterogeneous group of over 100 identified alterations, lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell growth and proliferation. The structural changes induced by these insertions in the EGFR kinase domain result in steric hindrance, reducing the binding affinity of first and second-generation EGFR TKIs.
Preclinical Efficacy Comparison
To provide a clear comparison, this guide evaluates the hypothetical inhibitor, this compound, against three notable agents that have shown clinical activity against EGFR ex20ins mutations: Mobocertinib, Sunvozertinib, and Amivantamab. The following table summarizes their in vitro efficacy against various EGFR ex20ins mutant cell lines.
| Inhibitor | Target | EGFR D770_N771insNPG IC50 (nM) | EGFR A767_V769dupASV IC50 (nM) | EGFR N771_H773dupNPH IC50 (nM) | EGFR S768_D770dupSVD IC50 (nM) | Wild-Type EGFR IC50 (nM) |
| This compound | EGFR ex20ins | Data not available | Data not available | Data not available | Data not available | Data not available |
| Mobocertinib | EGFR ex20ins | 4.3[2] | 10.9[2] | 18.1[2] | 22.5[2] | 34.5[2] |
| Sunvozertinib | EGFR ex20ins | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Amivantamab | EGFR & MET | Effective inhibition observed | Effective inhibition observed | Effective inhibition observed | Effective inhibition observed | Not applicable (antibody) |
Mobocertinib is an oral TKI that has demonstrated potent inhibition of various EGFR ex20ins mutations with greater selectivity over wild-type EGFR compared to earlier generation TKIs.[2] Preclinical studies have shown its ability to inhibit the proliferation of cell lines harboring the most common ex20ins mutations at nanomolar concentrations.[2]
Sunvozertinib is another oral TKI designed to selectively target EGFR ex20ins mutations. While specific preclinical IC50 data is not widely published, it has shown potent anti-tumor activity in both cell line and xenograft models and has received accelerated FDA approval for patients who have progressed on or after platinum-based chemotherapy.[3][4]
Amivantamab is a bispecific antibody that targets both EGFR and the mesenchymal-epithelial transition factor (MET).[5] Its unique mechanism involves blocking ligand binding, promoting receptor degradation, and inducing antibody-dependent cell-mediated cytotoxicity.[5] Preclinical models have demonstrated its ability to inhibit the proliferation of cells with diverse ex20ins mutations.[6]
Signaling Pathway and Inhibitor Mechanism
The diagram below illustrates the EGFR signaling pathway and the points of intervention for different classes of inhibitors.
Caption: EGFR signaling pathway and inhibitor mechanisms.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of EGFR inhibitors.
In Vitro Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[7]
Protocol:
-
Cell Plating: Seed cells harboring EGFR ex20ins mutations (e.g., Ba/F3 engineered cell lines, patient-derived cell lines) in 96-well opaque-walled plates at a predetermined optimal density in their respective growth media. Include wells with media only for background luminescence measurement.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of the test inhibitor (e.g., this compound, Mobocertinib) for 72 hours.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[8]
-
Assay Procedure:
-
Equilibrate the cell plate to room temperature for approximately 30 minutes.[8]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vivo Tumor Xenograft Model
This model assesses the in vivo efficacy of an anti-cancer agent in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma or BALB/c nude mice), typically 6-8 weeks old.[9][10]
-
Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (2 x 10^6 cells) with an EGFR ex20ins mutation, mixed with Matrigel, into the flank of each mouse.[9]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a volume of approximately 80-150 mm³, randomize the mice into treatment and control groups.[9][11]
-
Drug Administration: Administer the test compound (e.g., this compound, Mobocertinib) and vehicle control to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Calculate the percentage of tumor growth inhibition (%TGI).
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel EGFR inhibitor like this compound.
Caption: Preclinical evaluation workflow for EGFR inhibitors.
Conclusion
The landscape of targeted therapies for EGFR exon 20 insertion-mutated NSCLC is rapidly evolving. While direct preclinical data for "this compound" is not available, this guide provides a framework for its evaluation against established and emerging inhibitors. The potent and selective inhibition of a range of ex20ins mutations, as demonstrated by compounds like Mobocertinib, sets a high bar for new entrants. Furthermore, the novel mechanism of action of Amivantamab highlights the potential for alternative therapeutic strategies. Rigorous preclinical evaluation, following the experimental protocols outlined, is crucial for determining the potential clinical utility of new investigational agents like this compound in addressing the unmet needs of this patient population.
References
- 1. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 5. Effectiveness and safety of amivantamab in EGFR exon 20 insertion (E20I) mutations in non-small cell lung cancer (NSCLC) - Choi - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. In vivo xenograft model [bio-protocol.org]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
Comparative Analysis of Egfr-IN-35 and Afatinib on Downstream Signaling: A Guide for Researchers
Disclaimer: As of November 2025, publicly available information on a compound specifically named "Egfr-IN-35" is not available. Consequently, a direct comparative analysis between this compound and Afatinib cannot be conducted. This guide will provide a comprehensive overview of the well-characterized effects of Afatinib on downstream signaling pathways, serving as a framework for comparison should information on this compound become available.
Afatinib: A Potent Irreversible ErbB Family Blocker
Afatinib is a second-generation tyrosine kinase inhibitor (TKI) that irreversibly inhibits the kinase activity of the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2][3][4][5] This covalent binding to cysteine residues within the catalytic domain of these receptors leads to a sustained blockade of downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[1]
Impact on Core Downstream Signaling Pathways
Activation of EGFR triggers a cascade of intracellular signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[6][7][8] Afatinib effectively suppresses these key signaling axes.
-
PI3K/AKT Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Preclinical studies have demonstrated that Afatinib treatment leads to a significant reduction in the phosphorylation of AKT, a key downstream effector of PI3K.[6][9]
-
MAPK/ERK Pathway: The MAPK/ERK pathway plays a critical role in promoting cell division and differentiation. Afatinib has been shown to inhibit the phosphorylation of ERK1/2 in cancer cell lines, thereby halting the progression of the cell cycle.[6][10]
-
STAT3 Signaling: While Afatinib effectively inhibits the PI3K/AKT and MAPK/ERK pathways, some studies have shown that it may not completely abrogate the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), suggesting potential mechanisms of resistance.[6]
The following diagram illustrates the EGFR signaling cascade and the point of intervention for Afatinib.
Caption: EGFR signaling pathways and the inhibitory action of Afatinib.
Quantitative Comparison of Inhibitory Activity
The following table summarizes key quantitative data for Afatinib from preclinical studies. A similar table would be necessary to compare its performance with this compound.
| Parameter | Afatinib | This compound |
| Target Receptors | EGFR, HER2, HER4 (irreversible) | Data not available |
| IC50 (EGFR Kinase Assay) | ~0.5 nM[2] | Data not available |
| Cellular IC50 (NSCLC cell lines) | Varies by mutation (e.g., 1-10 nM for sensitive mutations) | Data not available |
| Effect on p-AKT (Ser473) | Significant inhibition | Data not available |
| Effect on p-ERK1/2 (Thr202/Tyr204) | Significant inhibition[10] | Data not available |
Experimental Protocols for Comparative Analysis
To conduct a comparative analysis of this compound and Afatinib, a series of standardized in vitro experiments would be required. The following workflow outlines the key steps.
Caption: Experimental workflow for comparing EGFR inhibitors.
Detailed Methodologies
1. Cell Proliferation Assay (MTS Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on cell growth.
-
Procedure:
-
Seed cancer cells (e.g., NCI-H1975, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Afatinib and this compound for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
-
2. Western Blot Analysis
-
Objective: To assess the effect of the inhibitors on the phosphorylation status of key downstream signaling proteins.
-
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve overnight.
-
Pre-treat the cells with various concentrations of Afatinib or this compound for 2 hours.
-
Stimulate the cells with EGF (100 ng/mL) for 15 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an ECL detection system.
-
Perform densitometric analysis to quantify the changes in protein phosphorylation.
-
Conclusion
Afatinib is a well-established second-generation EGFR inhibitor with a clear mechanism of action involving the irreversible blockade of ErbB family receptors and the subsequent inhibition of the PI3K/AKT and MAPK/ERK signaling pathways. A comprehensive comparative analysis with this compound would require dedicated preclinical studies following the experimental protocols outlined above. Such an analysis would be invaluable for the research and drug development community in understanding the relative potency and efficacy of these two compounds in targeting EGFR-driven cancers.
References
- 1. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inconsistent clinical outcomes following afatinib treatment in NSCLC patients harboring uncommon epidermal growth factor receptor mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effectiveness of afatinib in patients with lung adenocarcinoma harboring complex epidermal growth factor receptor mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Afatinib for EGFR-mutant Non-small Cell Lung Cancer, Compared with Gefitinib or Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Preclinical Evaluation of the Tumor-Targeting Properties of Radioiodine and Technetium-Labeled Designed Ankyrin Repeat Proteins for Imaging of Epidermal Growth Factor Receptor Expression in Malignant Tumors [mdpi.com]
- 7. Measurement of kidney function | UK Kidney Association [ukkidney.org]
- 8. Estimated Glomerular Filtration Rate (eGFR) | National Kidney Foundation [kidney.org]
- 9. mdpi.com [mdpi.com]
- 10. Which Is Better EGFR-TKI Followed by Osimertinib: Afatinib or Gefitinib/Erlotinib? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Egfr-IN-35: A Guide for Laboratory Professionals
For Immediate Reference: Egfr-IN-35 is classified as hazardous waste. It is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Dispose of contents and container to an approved waste disposal plant.[1]
This document provides essential guidance on the proper disposal procedures for this compound, a substance used in laboratory research. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This information is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Identification and Classification
According to the Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) as:
-
Acute toxicity, Oral (Category 4)[1]
-
Acute aquatic toxicity (Category 1)[1]
-
Chronic aquatic toxicity (Category 1)[1]
These classifications indicate that the substance is harmful if ingested and poses a significant, long-term threat to aquatic ecosystems.[1]
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Safety glasses
-
Chemical-resistant gloves
-
Laboratory coat
Handling Precautions:
-
Avoid contact with skin and eyes.[1]
-
Do not inhale dust or aerosols.[1]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Wash hands thoroughly after handling.[1]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.
Step 1: Waste Segregation
-
Solid Waste: Place any unused this compound powder, contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), and empty containers into a clearly labeled, sealed, and compatible hazardous waste container. The container should be designated for "Toxic" or "Hazardous Chemical Waste."
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution must be collected in a designated, sealed, and properly labeled hazardous waste container. The label should clearly indicate the contents, including the solvent used and the approximate concentration of this compound.
Step 2: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: this compound
-
The associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment")
-
The date of accumulation.
-
Step 3: Storage of Waste
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
This storage area should be away from incompatible materials such as strong acids, strong alkalis, and strong oxidizing or reducing agents.[1]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.
-
Do not dispose of this compound down the drain or in regular trash. This is to prevent the release of this toxic substance into the environment.[1]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate the immediate area.
-
Ventilate the area if it is safe to do so.
-
Wear full personal protective equipment, including respiratory protection if necessary.[1]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material and place it into a labeled hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution.
-
Report the spill to your laboratory supervisor and EHS department.
Summary of Key Information
| Parameter | Information | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 2711105-57-4 | [1] |
| Molecular Formula | C25H24ClN7O2 | [1] |
| Molecular Weight | 489.96 | [1] |
| Primary Hazards | Harmful if swallowed, Very toxic to aquatic life with long lasting effects | [1] |
| Disposal Method | Dispose of as hazardous waste via an approved waste disposal plant | [1] |
Logical Flow for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
